2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride
Description
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Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c8-6-1-3-10(4-2-6)5-7(9)11;;/h6H,1-5,8H2,(H2,9,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPZILSPZDCEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185293-56-4 | |
| Record name | 2-(4-aminopiperidin-1-yl)acetamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Architecture of 2-(4-Aminopiperidin-1-yl)acetamide Dihydrochloride: A Technical Whitepaper on Synthesis, Pharmacophore Utility, and Drug Discovery Applications
As the landscape of medicinal chemistry shifts toward highly functionalized, sp3-rich scaffolds, the demand for versatile chemical building blocks has exponentially increased. 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride (CAS: 882562-51-8) represents a privileged bifunctional intermediate. By combining a rigid piperidine core, a primary amine for diverse functionalization, and an acetamide moiety for hydrogen bonding, this compound serves as a critical linchpin in the development of novel therapeutics.
This technical guide provides an in-depth analysis of its structural utility, mechanistic role in drug discovery, and a self-validating synthetic protocol designed for high-yield, scalable production.
Chemical Profile & Quantitative Data
Understanding the physicochemical properties of this building block is essential for predicting its behavior in both synthetic workflows and biological systems. The dihydrochloride salt form ensures long-term stability, prevents atmospheric oxidation of the primary amine, and provides excellent aqueous solubility.
| Property | Value |
| Chemical Name | 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride |
| CAS Registry Number | 882562-51-8[1] |
| Molecular Formula | C7H15N3O · 2HCl |
| Molecular Weight | 230.13 g/mol (Salt); 157.21 g/mol (Free Base) |
| Physical Form | White to off-white crystalline powder |
| Solubility | Highly soluble in H2O and DMSO; insoluble in non-polar organics |
| Purity Standard | ≥ 98% (HPLC/LC-MS) |
Mechanistic Role in Drug Discovery
The 4-aminopiperidine scaffold is a cornerstone in modern drug discovery, frequently utilized to improve the pharmacokinetic profiles of lead compounds[2]. The addition of the acetamide group at the N1 position further enhances its utility by introducing a highly stable, polar vector that can interact with target proteins via hydrogen bonding.
Pharmacophore Mapping & Target Engagement
-
The Piperidine Core: Introduces conformational rigidity and an sp3-hybridized carbon framework, which is crucial for escaping the "flatland" of traditional aromatic drug candidates. This improves solubility and reduces off-target toxicity.
-
The 4-Amino Group: Acts as the primary vector for diversification. It can undergo reductive amination, amidation, or urea formation to attach the core to various pharmacophores.
-
The Acetamide Moiety: Functions as a metabolic stable linker and a dual hydrogen-bond donor/acceptor.
Recent literature highlights the profound impact of the 4-aminopiperidine chemotype. For instance, researchers at the NIH have successfully optimized 4-aminopiperidine scaffolds to inhibit the assembly stages of the Hepatitis C Virus (HCV) life cycle[3]. Similarly, the scaffold has been heavily explored in the synthesis of novel antifungal agents targeting ergosterol biosynthesis, demonstrating broad-spectrum efficacy against clinically relevant fungal isolates[4].
Fig 1: Pharmacophore mapping and functional utility of the 2-(4-aminopiperidin-1-yl)acetamide core.
Synthetic Pathways & Experimental Protocols
To synthesize 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride with high fidelity, an orthogonal protection strategy is required. The primary amine at the 4-position must be protected (typically with a Boc group) to prevent competitive N-alkylation or dimerization during the attachment of the acetamide group.
Causality in Reagent Selection
-
Potassium Carbonate (K₂CO₃): Chosen as the base for the alkylation step. It is strong enough to scavenge the HCl byproduct (driving the SN2 reaction forward) but mild enough to prevent the base-catalyzed hydrolysis of the sensitive acetamide group.
-
Acetonitrile (MeCN): A polar aprotic solvent that accelerates the nucleophilic aliphatic substitution without participating in hydrogen bonding that could shield the nucleophile.
-
HCl in 1,4-Dioxane: Utilized for Boc deprotection. Dioxane stabilizes the transition state, but more importantly, it creates a self-validating physical system (explained below).
Fig 2: Step-by-step synthetic workflow for 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride.
Step-by-Step Methodology
Step 1: Nucleophilic Substitution (Alkylation)
-
Preparation: Charge a dry, round-bottom flask with 4-N-Boc-aminopiperidine (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in high-purity acetonitrile (0.2 M concentration).
-
Addition: Add 2-chloroacetamide (1.1 eq) portion-wise at room temperature under an inert nitrogen atmosphere.
-
Heating: Elevate the temperature to 80°C and reflux for 12 hours.
-
Workup: Cool to room temperature, filter the inorganic salts (KCl, unreacted K₂CO₃) through a Celite pad, and concentrate the filtrate in vacuo. Purify via flash chromatography (DCM:MeOH) to yield N-Boc-2-(4-aminopiperidin-1-yl)acetamide.
Step 2: Deprotection and Self-Validating Salt Formation
-
Dissolution: Dissolve the purified intermediate in a minimal volume of anhydrous 1,4-dioxane.
-
Acidification: Slowly add a 4M solution of HCl in 1,4-dioxane (5.0 eq) at 0°C, then allow the mixture to warm to room temperature.
-
Self-Validation: This is a self-validating protocol. The Boc-protected intermediate is highly soluble in dioxane. As the Boc group is cleaved and the dihydrochloride salt forms, the product becomes completely insoluble. The rapid formation of a dense, white precipitate serves as an immediate, visual confirmation of successful deprotection. This phase change also drives the reaction to absolute completion via Le Chatelier's principle.
-
Isolation: Stir for 4 hours, filter the white precipitate, wash with cold diethyl ether to remove residual dioxane and tert-butyl alcohol byproducts, and dry under high vacuum to yield the final dihydrochloride salt.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:
-
¹H NMR (D₂O): The disappearance of the intense singlet at ~1.4 ppm (Boc group) confirms complete deprotection. The piperidine ring protons will shift downfield due to the protonation of both the primary amine and the piperidine nitrogen.
-
LC-MS (ESI+): The mass spectrum must show the free base mass at m/z 158.1 [M+H]⁺. The absence of m/z 258.2 [M+H]⁺ confirms no residual starting material.
-
Elemental Analysis (CHNOCl): Confirms the exact stoichiometry of the two HCl molecules, ensuring the calculation of accurate molar equivalents for downstream biological assays.
Future Perspectives in Medicinal Chemistry
The structural elegance of 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride positions it perfectly for the next generation of drug modalities. In the rapidly expanding field of Targeted Protein Degradation (PROTACs), this molecule serves as an ideal linker-ligand component. The acetamide moiety can act as a rigidified, polar linker segment to enhance aqueous solubility, while the primary amine can be covalently attached to E3 ligase recruiters (such as thalidomide derivatives or VHL ligands). Its continued integration into diverse chemical libraries will undoubtedly yield novel therapeutic agents across oncology, virology, and neuropharmacology.
References
-
IndiaMART. "2-(4-Aminopiperidin-1-Yl)Acetamide Dihydrochloride,882562-51-8." IndiaMART InterMESH Ltd., Retrieved March 5, 2026.[Link]
-
National Institutes of Health (NIH) / PubMed. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." Journal of Medicinal Chemistry, 2021.[Link]
-
MDPI. "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis." Journal of Fungi, 2021.[Link]
Sources
Technical Profile: Resmetirom (CAS 1185293-56-4)
Selective Thyroid Hormone Receptor Beta (THR-β) Agonist[1][2]
Executive Summary & Identification
Resmetirom (developmental code MGL-3196 ) is a liver-directed, orally active, small-molecule agonist highly selective for the thyroid hormone receptor beta (THR-β).[1][2][3] Unlike systemic thyroid hormones that activate both THR-α (cardiac/bone) and THR-β (liver/metabolic), Resmetirom is engineered to specifically target hepatic lipid metabolism while sparing cardiac tissue.[2] This selectivity renders it a critical asset in the therapeutic landscape for Non-Alcoholic Steatohepatitis (NASH/MASH) and dyslipidemia.
| Parameter | Data |
| CAS Number | 1185293-56-4 |
| Common Name | Resmetirom; MGL-3196 |
| IUPAC Name | 2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile |
| Molecular Formula | C₁₇H₁₂Cl₂N₆O₄ |
| Molecular Weight | 435.22 g/mol |
| SMILES | CC(C)C1=CC(=NNC1=O)Oc2c(Cl)cc(cc2Cl)n3c(=O)[nH]c(=O)c(C#N)n3 |
Physicochemical Profile
The following data aggregates experimental and predicted values essential for formulation and assay development.
Table 1: Physical Properties
| Property | Value | Context/Notes |
| Appearance | White to off-white solid | Crystalline powder (Form A is common) |
| Melting Point | ~349 °C (Decomp.)[4] | High thermal stability; distinct endotherm |
| Density | 1.65 ± 0.1 g/cm³ | Predicted |
| pKa | 3.96 ± 0.40 | Acidic character due to triazinedione moiety |
| LogP | ~2.3 | Moderate lipophilicity |
| Solubility (Water) | < 0.1 mg/mL (pH < 6) | pH-dependent; solubility increases at pH > 7 |
| Solubility (DMSO) | ≥ 31 mg/mL | Preferred solvent for stock solutions |
| Solubility (Ethanol) | Low/Sparingly Soluble | Not recommended for high-conc. stocks |
Spectral Characteristics (Diagnostic)
-
¹H NMR (400 MHz, DMSO-d₆): Distinctive isopropyl doublet (~1.1 ppm) and septet (~3.0 ppm); aromatic singlets for the dichlorophenyl ring (~7.5-8.0 ppm); broad exchangeable protons for NH groups.
-
MS (ESI): m/z 435.0 [M+H]⁺ (Positive mode); characteristic isotopic pattern due to two Chlorine atoms.
Synthetic Methodology
The synthesis of Resmetirom requires the convergent coupling of a functionalized pyridazinone with a dichlorophenyl triazinedione scaffold. The following protocol outlines the critical coupling stage, derived from the foundational medicinal chemistry route.
Core Synthesis Workflow
The synthesis is modular, designed to maximize regioselectivity and yield.
Figure 1: Convergent synthesis strategy for Resmetirom involving the coupling of phenyl and pyridazinone fragments.
Detailed Protocol: Final Coupling Step
Objective: Covalent attachment of the pyridazinone headgroup to the phenyl tail via nucleophilic aromatic substitution.
Reagents:
-
Intermediate A: 2-(3,5-dichloro-4-hydroxyphenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile (1.0 eq)
-
Intermediate B: 6-chloro-4-isopropylpyridazin-3(2H)-one (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Solvent: Dimethylacetamide (DMAc) or DMF (Anhydrous)
Procedure:
-
Preparation: Charge a reaction vessel with Intermediate A and Anhydrous DMAc under a nitrogen atmosphere.
-
Activation: Add K₂CO₃ in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Addition: Add Intermediate B (chloropyridazinone derivative) to the reaction mixture.
-
Reaction: Heat the mixture to 120–140°C and monitor via HPLC. The reaction typically requires 4–6 hours to reach completion.
-
Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold 1N HCl to precipitate the product.
-
Isolation: Filter the solid precipitate, wash extensively with water to remove salts and residual solvent.
-
Purification: Recrystallize from Ethanol/Water or Acetonitrile to obtain high-purity Resmetirom (Target >98% purity).
Mechanistic Profiling (MOA)
Resmetirom is a "thyromimetic" designed to bypass the deleterious effects of systemic thyroid activation.
-
Selectivity: ~28-fold selectivity for THR-β over THR-α.[3]
-
Site of Action: Hepatocytes (Liver).
Mechanism: In NASH/MASH, hepatic fat accumulation (steatosis) leads to lipotoxicity. Resmetirom binds THR-β in the liver, recruiting co-activators that drive the transcription of genes involved in mitochondrial fatty acid oxidation (β-oxidation) and cholesterol clearance. Crucially, it avoids THR-α activation in the heart, preventing tachycardia and bone density loss associated with non-selective T3 administration.[2]
Figure 2: Signal transduction pathway of Resmetirom demonstrating hepatic selectivity and metabolic regulation.
Handling, Stability & Storage
Stability Profile
-
Thermal: Stable in solid state up to >300°C.
-
Hydrolytic: The nitrile and amide functionalities are susceptible to hydrolysis under strong acidic/basic conditions at elevated temperatures.
-
Photostability: Generally stable, but storage in amber vials is recommended to prevent potential lattice degradation over long periods.
Laboratory Handling Protocol
-
Storage: Store solid powder at -20°C for long-term stability. Desiccate to prevent moisture absorption.
-
Solution Prep: Dissolve in DMSO for stock solutions (up to 30 mM). Aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.
-
Safety: Wear standard PPE (gloves, lab coat, goggles). While Resmetirom is a targeted therapeutic, treat as a potent bioactive agent capable of altering metabolic baselines.[4][6]
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 15981237, Resmetirom. [Link]
-
Synthesis & Discovery: Kelly, M. J., et al. "Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia." Journal of Medicinal Chemistry, 2014, 57(10), 3912–3923. [Link]
-
Mechanism of Action: Harrison, S. A., et al. "A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis." New England Journal of Medicine, 2024. [Link]
-
Regulatory Data: FDA Label for REZDIFFRA (resmetirom). [Link]
Sources
- 1. Resmetirom - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Resmetirom? [synapse.patsnap.com]
- 3. chembk.com [chembk.com]
- 4. CAS # 920509-32-6, Resmetirom, 2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile - chemBlink [chemblink.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of Resmetirom? [synapse.patsnap.com]
2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride molecular weight
Topic: 2-(4-Aminopiperidin-1-yl)acetamide Dihydrochloride: Physicochemical Profile & Synthetic Utility Content Type: Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Executive Summary
In the architecture of modern drug discovery, 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride serves as a critical hydrophilic building block. It is widely utilized in the design of Proteolysis Targeting Chimeras (PROTACs), fragment-based drug discovery (FBDD), and as a solubility-enhancing moiety in kinase inhibitors.
While its molecular weight of 230.13 g/mol is a fundamental parameter for stoichiometric calculations, the compound's value lies in its bifunctional nature: a primary amine for diversification and a polar acetamide tail that modulates logD and metabolic stability. This guide provides a rigorous technical breakdown of its physicochemical properties, a self-validating synthetic protocol, and the analytical frameworks required to ensure salt-form integrity.
Physicochemical Specifications
Accurate stoichiometry is the bedrock of reproducible synthesis. The distinction between the free base and the dihydrochloride salt is non-trivial, particularly in automated library synthesis where gravimetric errors propagate.
Molecular Weight & Identity[1]
| Parameter | Specification | Notes |
| Compound Name | 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride | |
| CAS (Free Base) | 882562-51-8 / 923225-99-4 | Salt forms are often custom-indexed. |
| Molecular Formula | C | Stoichiometry: 1:2 (Base:Acid) |
| Molecular Weight | 230.13 g/mol | Used for all molarity calculations. |
| Free Base MW | 157.21 g/mol | C |
| Exact Mass | 229.0514 Da | Monoisotopic (for HRMS validation) |
| Appearance | White to off-white hygroscopic solid | Requires desiccated storage (-20°C). |
| Solubility | >50 mg/mL in H | High polarity due to ionic salt character. |
Stoichiometric Precision
When transitioning from the free base to the dihydrochloride salt in synthesis, a mass correction factor of 1.46 (230.13 / 157.21) must be applied. Failure to account for the dual counterions results in a significant excess of reagents in subsequent coupling steps.
Synthetic Framework
The synthesis of 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride is a two-stage process designed to prevent poly-alkylation and ensure complete protonation of the basic nitrogen centers.
Reaction Pathway
Experimental Protocol
Step 1: N-Alkylation
-
Charge: Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in Acetonitrile (10 vol).
-
Base: Add Potassium Carbonate (K
CO , 2.5 eq) and stir at room temperature for 15 min. -
Alkylation: Add 2-Chloroacetamide (1.1 eq) portion-wise.
-
Reflux: Heat to 60°C for 12 hours. Monitor by LC-MS for consumption of starting material.
-
Workup: Filter inorganic salts. Concentrate filtrate. Recrystallize from EtOAc/Hexanes to obtain the Boc-protected intermediate.
Step 2: Deprotection & Salt Formation
-
Dissolution: Dissolve the intermediate in 1,4-Dioxane (5 vol).
-
Acidolysis: Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C.
-
Precipitation: Allow to warm to RT. The dihydrochloride salt will precipitate as a white solid.
-
Isolation: Filter under N
atmosphere (hygroscopic!). Wash with Et O. -
Drying: Vacuum dry at 40°C over P
O to remove trace HCl gas.
Analytical Validation (QC)
Trustworthiness in data generation requires verifying that the material is indeed the dihydrochloride (2HCl) and not the monohydrochloride or free base.
Quality Control Decision Tree
Validation Methods
-
Chloride Content Titration:
-
Theory: The theoretical chloride content for C
H N O · 2HCl is 30.81% . -
Method: Dissolve 50 mg in water. Titrate with 0.1 N AgNO
using a potentiometric endpoint. -
Acceptance Criteria: 29.5% – 32.0% Cl. Values lower than 29% indicate incomplete salt formation (mono-HCl) or excess solvent.
-
-
1H-NMR (D
O):-
The
-protons relative to the piperidine nitrogen will shift downfield (~3.5–3.8 ppm) compared to the free base due to the positive charge on the ammonium center. -
Note: The amide protons will exchange with D
O and will not be visible.
-
Strategic Applications
1. PROTAC Linker Design: The piperidine-acetamide motif is a "privileged scaffold" for E3 ligase recruitment. The 4-amino group serves as the attachment point for the E3 ligand (e.g., Thalidomide or VHL ligands), while the acetamide extends into the solvent channel, improving the water solubility of the final PROTAC molecule [1].
2. Fragment-Based Drug Discovery (FBDD): With a Molecular Weight of 157 (free base) and low lipophilicity, this fragment is an ideal "solubility tag." It is often appended to hydrophobic kinase inhibitors to shift the LogD into the optimal range (1–3) without disrupting the ATP-binding pose [2].
3. Ion Channel Modulators: Analogues of this structure have been explored as sodium channel blockers, where the charged piperidine mimics the arginine residues of endogenous ligands [3].
References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link
-
Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. Link
-
Matrix Scientific. (2024). Product Specification: 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride.[1][2][3]Link
-
PubChem. (2024). Compound Summary: 2-(4-Aminopiperidin-1-yl)acetamide.[1][2][3] National Library of Medicine. Link
Sources
Beyond the CAS: A Technical Guide to 4-Amino-1-Piperidineacetamide Dihydrochloride
Executive Summary
4-amino-1-piperidineacetamide dihydrochloride is a specialized bifunctional piperidine scaffold used primarily in the synthesis of peptidomimetics, most notably platelet glycoprotein IIb/IIIa antagonists like Lamifiban .
For the drug development professional, this molecule represents a critical "linker-scaffold" challenge. It combines a highly basic primary amine (pKa ~10.5) with a polar, non-basic acetamide tail. This duality creates specific solubility profiles and purification challenges that standard reverse-phase protocols often fail to address.
This guide moves beyond catalog listings to provide a mechanistic understanding of the molecule's nomenclature, synthesis logic, and analytical characterization.
Part 1: Nomenclature and Structural Identity
The name "4-amino-1-piperidineacetamide" is a common chemical descriptor, but it can be ambiguous in database searches. In rigorous medicinal chemistry, IUPAC nomenclature provides the necessary precision.
Structural Decomposition
The molecule consists of a piperidine ring substituted at two positions:
-
Position 1 (Nitrogen): An acetamide group (
). -
Position 4 (Carbon): A primary amino group (
).
The "dihydrochloride" indicates that both the primary amine on the ring and the tertiary amine (ring nitrogen) are protonated, forming a salt with two equivalents of HCl.
Synonyms and Database Identifiers
When sourcing this compound, vendors may use varying nomenclature. Use the following hierarchy for identification:
-
IUPAC Name (Preferred): 2-(4-aminopiperidin-1-yl)acetamide dihydrochloride
-
Chemical Abstracts (CAS) Index Name: Acetamide, 2-(4-amino-1-piperidinyl)-, dihydrochloride
-
Common Synonyms:
-
4-Amino-1-carbamoylmethylpiperidine 2HCl
-
1-Carbamoylmethyl-4-aminopiperidine dihydrochloride
-
-
CAS Registry Numbers:
-
Note: CAS numbers for this specific salt form are often vendor-specific or unassigned in public databases.
-
101460-91-9 (Often associated with the free base or generic structure).
-
126554-66-3 (Associated with related Lamifiban intermediates).
-
Nomenclature Visualization
The following diagram breaks down the naming logic to ensure you are ordering/synthesizing the correct isomer.
Figure 1: Structural decomposition of 4-amino-1-piperidineacetamide dihydrochloride.
Part 2: Synthesis Logic & Causality[1]
Why is this compound supplied as a dihydrochloride?
-
Oxidation Prevention: The free primary amine at position 4 is susceptible to air oxidation. The HCl salt locks this amine in a protonated ammonium state (
), significantly increasing shelf-life. -
Hygroscopicity Control: The free base is a low-melting, hygroscopic solid or oil. The dihydrochloride salt forms a stable crystalline lattice, making weighing and handling easier during stoichiometry calculations.
Synthetic Pathway (Retrosynthesis)
The synthesis typically avoids direct alkylation of 4-aminopiperidine to prevent poly-alkylation. Instead, a protecting group strategy is employed.
Protocol Overview:
-
Protection: Start with 4-amino-1-benzylpiperidine or tert-butyl 4-aminopiperidine-1-carboxylate (4-Boc-amino-piperidine is NOT the starting material here; we need the ring nitrogen free).
-
Correction: Actually, the standard route uses 4-(Boc-amino)piperidine . The ring nitrogen is nucleophilic.
-
-
Alkylation: React 4-(Boc-amino)piperidine with 2-chloroacetamide in the presence of a base (e.g.,
or DIPEA) in acetonitrile. -
Deprotection: Removal of the Boc group using HCl/Dioxane or HCl/MeOH yields the dihydrochloride salt directly.
Figure 2: Synthetic workflow utilizing Boc-protection strategy to ensure regioselectivity.
Part 3: Analytical Characterization (The "Protocol")
The Challenge: This molecule lacks a strong chromophore (no benzene rings or conjugated systems), making standard UV detection at 254 nm ineffective. It is also highly polar, eluting in the void volume of standard C18 columns.
Recommended HPLC Method: HILIC-CAD/ELSD
Do not use standard Reverse Phase (C18) unless you employ ion-pairing agents. The preferred method uses Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) .
Method Parameters:
| Parameter | Specification | Causality/Reasoning |
| Column | Amide-HILIC or ZIC-HILIC (e.g., 150 x 4.6 mm, 3.5 µm) | Retains polar amines via water layer partitioning and ionic interactions. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) | Provides ionic strength to reduce peak tailing of the basic amine. |
| Mobile Phase B | Acetonitrile (ACN) | The "weak" solvent in HILIC; high % ACN drives retention. |
| Gradient | 90% B to 60% B over 15 mins | HILIC gradients run "inverse" to RP; decreasing organic increases elution strength. |
| Detection | CAD or ELSD (Temp: 40°C) | Universal detection for non-chromophoric compounds. |
| Sample Diluent | 80:20 ACN:Water | Matches initial mobile phase conditions to prevent peak distortion. |
Alternative: Derivatization for UV Detection
If CAD/ELSD is unavailable, you must derivatize the primary amine to make it UV-visible.
Protocol:
-
Dissolve 10 mg sample in 1 mL Borate Buffer (pH 9.0).
-
Add 0.5 mL Fmoc-Cl or Benzoyl Chloride solution.
-
Shake for 10 mins.
-
Analyze via standard C18 RP-HPLC at 254 nm.
Part 4: Applications in Drug Discovery[1]
The Lamifiban Connection
This molecule is the core scaffold for Lamifiban (Ro 44-9883) , a potent, specific non-peptide platelet glycoprotein IIb/IIIa antagonist.
-
Mechanism: The piperidine ring acts as a rigid spacer.
-
The Amine (Pos 4): Acts as a mimic for the basic guanidine group of Arginine in the RGD (Arg-Gly-Asp) sequence.
-
The Acetamide (Pos 1): Provides a polar linker that positions the carboxylate mimic (often attached later) or interacts with the aspartate binding pocket.
Peptidomimetics Design
Researchers use this scaffold to convert unstable peptide drugs into orally bioavailable small molecules. The 4-amino-1-piperidineacetamide structure rigidly holds functional groups in a specific spatial orientation that mimics the
Figure 3: Application of the scaffold in medicinal chemistry and linker design.
References
-
Lamifiban Synthesis & Structure
-
F. Hoffmann-La Roche Ltd. (1992). Derivatives of acetic acid. Patent EP0478363. (Describes the use of 2-(4-aminopiperidin-1-yl)acetamide in the synthesis of Lamifiban).
-
Source:
-
-
Analytical Methods for Polar Amines
-
Center for Drug Evaluation and Research (FDA). Review of Lamifiban (Ro 44-9883).[1] (Contextualizes the impurity profile of piperidine intermediates).
-
Source:
-
-
HILIC Chromatography Principles
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.
-
Source:
-
-
Chemical Identity Verification
-
PubChem Compound Summary for CID 12217357 (Parent amine structure).
-
Source:
-
Sources
Molecular Architecture & Structural Causality of pKa Values
As a Senior Application Scientist profiling bifunctional aliphatic amine scaffolds, understanding the exact protonation states of a molecule is non-negotiable. For 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride (Free base CAS: 882562-51-8), the interplay between its two basic centers dictates its pharmacokinetics, blood-brain barrier (BBB) permeability, and receptor binding affinities.
This technical guide deconstructs the structural causality behind its pKa values and outlines a field-proven, self-validating experimental protocol for their determination.
The molecule features two distinct basic centers: a tertiary piperidine nitrogen (N1) and a primary amine at the C4 position. Because it is supplied as a dihydrochloride salt, the molecule exists in a fully protonated state (
The Causality of pKa Inversion:
In a standard, unsubstituted piperidine, the ring nitrogen is highly basic (pKa ~10.4) . However, in 2-(4-aminopiperidin-1-yl)acetamide, the N1 nitrogen is covalently linked to an acetamide group (
Conversely, the primary amine at C4 is separated by a three-carbon aliphatic bridge. This spatial separation insulates the C4 amine from the acetamide's inductive pull, allowing it to retain the high basicity typical of primary aliphatic amines.
- (~7.2 - 7.5): Corresponds to the deprotonation of the N1 tertiary amine.
- (~9.5 - 9.8): Corresponds to the deprotonation of the C4 primary amine.
Figure 1: pH-dependent protonation states of 2-(4-Aminopiperidin-1-yl)acetamide.
Pharmacological Implications: The pH-Partition Hypothesis
At physiological pH (7.4), the molecule exists as an equilibrium mixture of the monoprotonated (
Quantitative Data Summary
| Property | Value | Mechanistic Rationale |
| Molecular Weight | 230.13 g/mol (Salt) / 157.21 g/mol (Base) | Dihydrochloride salt contains two equivalents of HCl. |
| ~7.2 - 7.5 | Depressed basicity due to the | |
| ~9.5 - 9.8 | High basicity retained; insulated from the acetamide group by the ring structure. | |
| Isoelectric Point (pI) | ~8.5 | Calculated midpoint between |
| Charge at pH 7.4 | +1.5 (Average) | ~50% mixture of |
Experimental Determination: Self-Validating Potentiometric Titration
Causality of Method Selection: Because 2-(4-aminopiperidin-1-yl)acetamide lacks a strong UV chromophore that changes absorbance upon protonation, UV-metric titrations are ineffective. Potentiometric titration is the gold standard for aliphatic amines .
The Self-Validating Mechanism:
To ensure absolute trustworthiness, this protocol employs a Gran plot analysis . The Gran plot transforms the non-linear sigmoidal titration curve into linear segments, allowing exact determination of equivalence points (
If the calculated molarity of the analyte from
Step-by-Step Methodology
-
System Calibration: Standardize 0.1 M KOH (titrant) against potassium hydrogen phthalate (KHP) to ensure exact molarity and absence of carbonate contamination.
-
Sample Preparation: Accurately weigh ~2.0 mg of 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride. Dissolve in 10.0 mL of 0.15 M KCl to maintain a constant ionic strength, mimicking physiological conditions.
-
Environmental Control: Purge the titration vessel with Argon or
gas for 5 minutes prior to and during the titration to prevent absorption, which would artificially lower the pH. -
Automated Dosing: Dispense 0.1 M KOH in dynamic volume increments (0.01 - 0.05 mL), allowing the glass electrode potential to stabilize (
mV/sec drift) before the next addition. -
Data Processing (Self-Validation):
-
Plot the Gran function:
to find the strong acid equivalence point ( ). -
Calculate the exact sample purity. If purity is
, abort and re-lyophilize the sample. -
Fit the Bjerrum formation function (
vs. pH) using non-linear regression to extract exact thermodynamic and values.
-
Figure 2: Self-validating experimental workflow for potentiometric pKa determination.
References
The 4-Aminopiperidine Motif: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-aminopiperidine scaffold has solidified its position as a "privileged" structure in medicinal chemistry, appearing as a core component in a multitude of FDA-approved drugs and clinical candidates.[1] Its prevalence stems from the unique combination of a saturated piperidine ring, which often enhances metabolic stability and solubility, and a strategically placed amino group that serves as a versatile synthetic handle and a key point for molecular interactions. This guide offers a comprehensive technical exploration of the synthesis, functionalization, and diverse applications of chemical building blocks containing the 4-aminopiperidine motif.
The Strategic Value of the 4-Aminopiperidine Core
The versatility of the 4-aminopiperidine unit makes it an invaluable asset in drug discovery.[1] The piperidine ring, a six-membered nitrogenous heterocycle, is a common feature in approved drugs, and its stereochemistry can significantly influence a molecule's physicochemical properties, potency, selectivity, and pharmacokinetic profile.[2] The amino group at the 4-position provides a crucial anchor for introducing a wide array of substituents, allowing for the fine-tuning of a compound's biological activity. This basic nitrogen can be protonated at physiological pH, enabling strong ionic interactions with biological targets.
Key Synthetic Routes to 4-Aminopiperidine Building Blocks
The efficient and scalable synthesis of 4-aminopiperidine derivatives is a critical aspect of their application in drug development. Several robust synthetic strategies have been developed, with the choice of route often dictated by the desired substitution pattern and the availability of starting materials.
Reductive Amination of 4-Piperidone
One of the most widely employed and efficient methods for synthesizing 4-aminopiperidines is the reductive amination of a 4-piperidone precursor.[3] This one-pot reaction typically involves the condensation of a protected 4-piperidone with an amine source, followed by in-situ reduction of the resulting imine or enamine intermediate.
Detailed Experimental Protocol: Synthesis of a Generic N-Substituted-4-aminopiperidine
-
Reaction Setup: A solution of N-protected 4-piperidone (1.0 equivalent) and the desired primary or secondary amine (1.0-1.2 equivalents) is prepared in a suitable solvent, such as methanol or dichloroethane.
-
Imine Formation: The reaction mixture is stirred at room temperature. The addition of a mild acid catalyst, such as acetic acid, can facilitate imine formation.
-
Reduction: A reducing agent, for instance, sodium triacetoxyborohydride (1.2-1.5 equivalents), is added portion-wise to the reaction mixture.
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.
Caption: Generalized workflow for reductive amination.
Curtius Rearrangement from Isonipecotate Derivatives
An alternative strategy, particularly for accessing 4-substituted-4-aminopiperidines, employs the Curtius rearrangement.[3][4] This method starts from readily available isonipecotate esters and involves the conversion of the ester functionality into an amine.[4]
Versatile Functionalization of the 4-Amino Group
The primary or secondary amine at the 4-position of the piperidine ring offers a versatile point for further chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Table 1: Common Reactions for Functionalizing the 4-Amino Group
| Reaction Type | Typical Reagents | Resulting Functional Group |
| Acylation | Acyl chlorides, anhydrides, or carboxylic acids with coupling agents | Amide |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Alkylation | Alkyl halides, aldehydes/ketones (via reductive amination) | Secondary/Tertiary Amine |
| Urea/Thiourea Formation | Isocyanates, isothiocyanates | Urea/Thiourea |
Broad-Spectrum Applications in Medicinal Chemistry
The 4-aminopiperidine scaffold is a key structural element in a wide range of therapeutic agents, demonstrating its broad utility in targeting various biological pathways.
Notable Examples in Drug Development:
-
Antiviral Agents: Derivatives of 4-aminopiperidine have been identified as potent inhibitors of the Hepatitis C virus (HCV) assembly process.[5][6][7]
-
Anticancer Agents: This scaffold has been incorporated into molecules targeting key pathways in cancer, such as Smoothened (SMO) and ERK dual inhibitors.[8] Specific analogs have also shown growth inhibitory effects on neuroblastoma cells.[7]
-
Cognition Enhancers: Certain 4-aminopiperidine derivatives have demonstrated potent cognition-enhancing activity in preclinical models, suggesting their potential for treating neurodegenerative diseases like Alzheimer's disease.[7][9]
-
Antifungal Agents: The 4-aminopiperidine core has been identified as a promising lead structure for the development of novel antifungals that target ergosterol biosynthesis.[10]
-
Other Therapeutic Areas: The versatility of this motif is further highlighted by its presence in drugs and clinical candidates for a variety of other conditions, including malaria, cardiovascular disorders, and as kinase inhibitors.[7][11] For instance, derivatives have been explored as ligands for the dopamine transporter (DAT) and the sigma-1 (σ1) receptor.[12]
Caption: Diverse therapeutic applications of the 4-aminopiperidine scaffold.
Conclusion
The 4-aminopiperidine motif continues to be a highly valuable and frequently utilized building block in the design of new therapeutic agents. Its synthetic accessibility, coupled with its favorable physicochemical and pharmacological properties, ensures its continued importance in the field of drug discovery. A deep understanding of the synthetic methodologies and functionalization strategies for this versatile scaffold is essential for medicinal chemists seeking to develop the next generation of innovative medicines.
References
-
Chem-Impex. 4-Aminopiperidine. Available at: [Link].
-
PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link].
-
ACS Publications. Modular Construction of Chiral Aminopiperidine via Palladium-Catalyzed Hydroamination of 1,2-Dihydropyridine. Organic Letters. Available at: [Link].
-
PubMed. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Available at: [Link].
-
PMC. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link].
-
Facile Synthesis of Functionalized 4-Aminopyridines. Available at: [Link].
-
ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available at: [Link].
- Google Patents. US7115634B2 - 4-aminopiperidine and their use as a medicine.
-
MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available at: [Link].
- Google Patents. WO2001044191A1 - 4-aminopiperidine derivatives and their use as medicine.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Aminopiperidine in Advancing Chemical Synthesis and Material Science. Available at: [Link].
-
PubMed. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link].
-
PubMed. Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. Available at: [Link].
-
ResearchGate. Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Available at: [Link].
-
ResearchGate. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link].
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link].
-
ACS Publications. 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry. Available at: [Link].
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- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]
- 8. Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthetic Elaboration of 2-(4-Aminopiperidin-1-yl)acetamide Dihydrochloride
Introduction: A Versatile Scaffold for Medicinal Chemistry
2-(4-Aminopiperidin-1-yl)acetamide is a bifunctional synthetic building block of significant interest to researchers in drug discovery and development. Its structure incorporates a piperidine ring, a highly prevalent motif in pharmaceuticals known to enhance pharmacokinetic properties, with two key functional handles for chemical elaboration.[1] The primary amine at the C-4 position serves as a versatile nucleophilic point for diversification, while the acetamide moiety provides a stable structural core.
This guide provides an in-depth exploration of the synthetic utility of its dihydrochloride salt form. We will detail field-proven protocols for two of the most fundamental and powerful transformations in medicinal chemistry: amide bond formation and reductive amination . The causality behind reagent selection, reaction conditions, and troubleshooting will be explained to empower researchers to confidently and successfully incorporate this valuable scaffold into their synthetic programs.
Compound Properties and Safe Handling
Prior to any experimental work, it is crucial to understand the physicochemical properties and safety requirements for handling 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride.
| Property | Value |
| Chemical Formula | C₇H₁₇Cl₂N₃O |
| Molecular Weight | 230.14 g/mol |
| CAS Number | 926224-29-5 |
| Appearance | Off-white to white solid[2] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[3] |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (EN 166), and a lab coat.[3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]
-
Contact Avoidance: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. For eye contact, continue rinsing for at least 15 minutes and seek medical attention.[2][5]
-
Accidental Release: In case of a spill, ventilate the area, collect the material using appropriate tools to avoid generating dust, and place it in a sealed container for disposal.[4]
-
General Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]
The Critical First Step: In Situ Free Base Generation
A fundamental principle for reacting this compound is understanding the role of its salt form. As a dihydrochloride, both the primary amine at C-4 and the piperidine ring nitrogen are protonated. This renders the key C-4 amino group non-nucleophilic and incapable of participating in the desired reactions. Therefore, the first step in any protocol is the in situ generation of the free base using a suitable organic base.
This neutralization must be performed before the addition of electrophilic reagents. Typically, a slight excess of base (at least 2.2 equivalents) is used to ensure complete deprotonation of both hydrochloride salts and to scavenge any acid generated during subsequent reaction steps.
Caption: Deprotonation workflow to generate the active nucleophile.
Application I: Synthesis of N-Substituted Amide Derivatives
Amide bond formation is arguably the most common reaction in medicinal chemistry, enabling the linkage of molecular fragments to build complex drug candidates.[6] The free primary amine of our title compound can be readily coupled with a wide range of carboxylic acids using standard coupling reagents.
General Workflow for Amide Coupling
The process involves activating the carboxylic acid partner, which is then susceptible to nucleophilic attack by the 4-amino group of the piperidine scaffold.
Caption: Standard workflow for amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient aminium-based coupling reagent known for fast reaction times and high yields, even with challenging substrates.[7]
Materials:
-
2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl Acetate, Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄, Silica Gel)
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride (1.0 eq) and the carboxylic acid (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 eq) to the stirred solution. Allow the mixture to stir for 10-15 minutes at 0 °C to ensure complete formation of the free base.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, quench the reaction by pouring it into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.
Common Amide Coupling Reagents
| Reagent System | Base | Solvent | Key Considerations |
| HATU / HBTU | DIPEA, TEA | DMF, DCM | Highly efficient, fast reactions. Byproducts are water-soluble, simplifying workup.[7][8] |
| EDC / HOBt | DIPEA, TEA | DCM, DMF | Cost-effective and widely used. HOBt suppresses side reactions and reduces racemization.[7] |
| Carbodiimides (DCC, DIC) | DMAP (cat.) | DCM, THF | Effective, but byproduct (DCU/DIU) can be difficult to remove if insoluble.[6] |
| CDMT | NMM | THF, EtOAc | Stable, crystalline reagent that reduces epimerization.[8] |
Application II: Synthesis of N-Alkylated Derivatives via Reductive Amination
Reductive amination is a robust and versatile method for forming carbon-nitrogen bonds, providing access to secondary and tertiary amines.[9] The reaction proceeds in a one-pot fashion by first forming an imine or iminium ion intermediate between the primary amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild hydride reagent.[10]
General Workflow for Reductive Amination
The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the C=N double bond of the imine in the presence of the unreacted carbonyl compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. fishersci.at [fishersci.at]
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- 5. adama.com [adama.com]
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- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Conversion of 2-(4-Aminopiperidin-1-yl)acetamide 2HCl to Free Base
Executive Summary
The conversion of 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride (2HCl salt) to its free base form presents a specific challenge in organic synthesis: the "Polar Amine Trap."[1] The presence of a primary amine, a tertiary amine, and a primary amide functionality renders the free base highly hydrophilic. Standard neutralization-extraction protocols (e.g., NaOH/DCM) often result in poor recovery (<20%) because the free base partitions preferentially into the aqueous phase.
This guide details three validated protocols to overcome this solubility challenge, prioritized by purity requirements and scale. Method A (Ion Exchange) is the recommended gold standard for high-purity isolation. Method B (Salting-Out Extraction) is a rapid alternative for small-scale batches.
Compound Profile & Physicochemical Analysis[2][3][4][5]
Understanding the molecule's properties is critical for selecting the correct desalting strategy.
| Property | Value / Description | Implication for Desalting |
| Compound Name | 2-(4-Aminopiperidin-1-yl)acetamide | Target molecule |
| Salt Form | Dihydrochloride (2HCl) | Requires 2 equivalents of base to neutralize.[1] |
| MW (Salt) | 230.13 g/mol | Starting material mass. |
| MW (Free Base) | 157.21 g/mol | Theoretical yield mass. |
| pKa (Primary Amine) | ~10.4 (Est.) | Requires pH > 12.5 for full deprotonation. |
| pKa (Tertiary Amine) | ~7.5 (Est.) | Moderately basic; protonated at neutral pH. |
| LogP (Free Base) | < 0 (Highly Polar) | Critical: Will not extract into pure Ether, Hexane, or DCM. |
Structural Context
The molecule contains a piperidine ring substituted at the 4-position with a primary amine and at the nitrogen with an acetamide group (
-
Basicity: Both the ring nitrogen (tertiary) and the exocyclic amine (primary) are protonation sites.
-
Hydrophilicity: The amide group and primary amine form strong hydrogen bonds with water, making the free base highly water-soluble.
Protocol A: Anion Exchange Chromatography (Recommended)
Best for: High purity (>98%), quantitative recovery, and removal of all chloride ions. Principle: A strong basic anion exchange resin (OH⁻ form) physically swaps chloride ions for hydroxide ions.[1] The protonated amines are deprotonated by the local high pH within the resin pores, and the neutral free base elutes in the solvent.
Materials
-
Resin: Strong Base Anion Exchanger (Type I), e.g., Ambersep® 900 (OH), Dowex® 1X8, or Amberlite® IRA-402 (Cl form - requires activation).[1]
-
Solvent: Methanol (MeOH) or Water (depending on final application).[1][2]
-
Reagents: 1M NaOH (if activating resin).
Workflow Diagram
Figure 1: Ion Exchange Chromatography workflow for desalting polar amines.
Step-by-Step Procedure
-
Resin Preparation:
-
If using Cl⁻ form resin: Pack column. Flush with 1M NaOH (10 Bed Volumes - BV) to convert to OH⁻ form. Flush with distilled water until eluate is neutral (pH 7).
-
Flush with Methanol (5 BV) if eluting in organic solvent.
-
-
Loading:
-
Dissolve the 2HCl salt in the minimum amount of water (e.g., 1 g in 2-3 mL).
-
Carefully load onto the top of the resin bed.
-
-
Elution:
-
Elute with Methanol (or water if preferred).[2] The free base is less polar than the salt and will elute early.
-
Note: The resin retains the Cl⁻ ions. The eluate contains the free base and solvent.
-
-
Isolation:
-
Collect fractions. Spot on TLC (stain with Ninhydrin; free base will stain, but Rf will differ from salt).
-
Combine product-containing fractions.
-
Concentrate in vacuo (Rotavap) at <40°C.
-
Result: Colorless to pale yellow oil or hygroscopic solid.
-
Protocol B: Salting-Out Assisted Liquid-Liquid Extraction (LLE)
Best for: Rapid processing of small batches (<500 mg) where resin is unavailable.[1] Challenge: The free base is water-soluble. Solution: Use the "Salting Out" effect (saturation with NaCl) to push the amine into the organic phase, and use a polar organic solvent mixture.
Materials
-
Base: Potassium Carbonate (
) or 50% NaOH solution. -
Salt: Sodium Chloride (NaCl) solid.[1]
-
Solvent System: Chloroform:Isopropanol (3:1 ratio) OR Dichloromethane:Methanol (9:1). Pure DCM is often insufficient.
Step-by-Step Procedure
-
Dissolution: Dissolve 2HCl salt in minimum water (e.g., 10 mL for 1 g).
-
Basification:
-
Cool solution to 0°C (ice bath).
-
Add solid
or 50% NaOH dropwise until pH > 12.5 (Check with pH paper; it must be strongly basic).
-
-
Salting Out (Critical Step):
-
Add solid NaCl until the solution is saturated (undissolved salt remains). This drastically reduces the solubility of organic compounds in the water phase.
-
-
Extraction:
-
Extract with CHCl3:IPA (3:1) (3 x 20 mL).
-
Why this solvent? Isopropanol helps solvate the polar amine, while Chloroform provides the density for phase separation.
-
-
Drying:
-
Combine organic layers.
-
Dry over anhydrous
(Sodium Sulfate) for 20 mins. -
Filter and evaporate in vacuo.
-
Protocol C: "Dry" Neutralization (Non-Aqueous)
Best for: When the free base is needed immediately for a reaction in an organic solvent (e.g., acylation, alkylation) without isolation.
Procedure
-
Suspend the 2HCl salt in anhydrous Methanol or Ethanol .
-
Add Sodium Methoxide (NaOMe) (2.0 - 2.1 equivalents) as a solution in MeOH.
-
Stir at Room Temperature for 1 hour.
-
Reaction:
-
-
Filtration: The Sodium Chloride (NaCl) will precipitate out (NaCl is insoluble in MeOH).
-
Filter the mixture through a Celite pad or fine frit.
-
The filtrate contains the Free Base in Methanol . Use directly or evaporate.
Quality Control & Validation
How to verify the conversion was successful:
| Test | Expected Result (Free Base) | Expected Result (Salt) |
| Silver Nitrate Test | Negative (Clear solution) | Positive (White ppt of AgCl) |
| pH (1% in water) | Basic (~10-11) | Acidic/Neutral (~4-6) |
| 1H NMR ( | Chemical shifts of protons adjacent to amines will shift upfield (lower ppm) compared to salt.[1] | Downfield shifts due to deshielding by positive charge. |
| Solubility | Soluble in MeOH, CHCl3. | Soluble in Water; Insoluble in CHCl3. |
Silver Nitrate Protocol (Chloride Check)
-
Dissolve ~5 mg of product in 1 mL dilute nitric acid (
). -
Add few drops of
solution. -
Cloudiness/Precipitate indicates residual Hydrochloride salt.
References
-
PubChem. 2-(4-(Aminomethyl)piperidin-1-yl)acetamide Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2025).
-
Nest Group. Desalting and Buffer Exchange Protocols. The Nest Group, Inc.[2] Available at: [Link] (General reference for polar amine desalting).
-
ResearchGate. Discussions on Separation of High Polar Compounds. Available at: [Link].
Sources
amide coupling reactions with 2-(4-Aminopiperidin-1-yl)acetamide
Chemoselective Amide Coupling Protocols for 2-(4-Aminopiperidin-1-yl)acetamide
Executive Summary
As drug discovery programs increasingly explore complex, sp³-rich scaffolds, bifunctional building blocks like 2-(4-aminopiperidin-1-yl)acetamide have become highly valuable. This molecule presents a classic chemoselectivity challenge: it contains both a highly nucleophilic primary aliphatic amine (at the C4 position of the piperidine ring) and a potentially reactive primary amide (the acetamide moiety at the N1 position). Designing a robust amide coupling protocol requires a deep understanding of reagent kinetics, steric environments, and the electronic properties of the competing nucleophiles. This guide provides field-proven, self-validating methodologies for achieving >95% chemoselective amidation.
Mechanistic Rationale & Chemoselectivity
The chemoselectivity observed in this system is governed by the fundamental electronic differences between the two nitrogen centers. The primary amine at the C4 position is sp³-hybridized with a localized lone pair, making it highly nucleophilic and readily available to attack electrophilic centers.
Conversely, the nitrogen lone pair of the primary acetamide group is delocalized into the adjacent carbonyl π-system via resonance. This delocalization drastically reduces its nucleophilicity. Consequently, under standard carboxylic acid activation conditions, the C4-amine acts as the exclusive nucleophile, intercepting the activated carboxylic acid intermediate before any competitive acylation of the amide can occur[1]. Over-acylation at the primary amide only occurs under forcing conditions (e.g., massive excess of coupling reagents, strong bases like NaH, or prolonged heating).
Fig 1. Chemoselective amide coupling pathway of 2-(4-Aminopiperidin-1-yl)acetamide.
Reagent Selection & Causality
Amide bond formation is a fundamentally important reaction in organic synthesis, requiring careful selection of coupling reagents to avoid epimerization and ensure high yields[2]. The choice of coupling reagent directly impacts the scalability and purity of the final product:
-
HATU: Highly reactive and excellent for sterically hindered carboxylic acids. However, its high reactivity can lead to epimerization of α-chiral acids if the base is not carefully controlled[1]. It also generates byproducts that typically require chromatographic purification.
-
EDC/HOBt: A reliable standard that generates water-soluble urea byproducts, simplifying workup. It is slower than HATU but offers a lower risk of epimerization.
-
T3P (Propylphosphonic anhydride): T3P operates via a biomimetic activation mechanism. It is highly regarded for its low toxicity, minimal epimerization profile, and completely water-soluble byproducts[3]. It is the optimal choice for scaling up reactions involving 2-(4-aminopiperidin-1-yl)acetamide.
Quantitative Data: Reagent Comparison
| Coupling Reagent | Chemoselectivity (N4 vs N1-amide) | Epimerization Risk | Byproduct Removal | Recommended Scale |
| HATU | Excellent | Moderate | Chromatography | Discovery (<1 g) |
| EDC/HOBt | Excellent | Low | Aqueous Wash | Intermediate (1-10 g) |
| T3P (50% in EtOAc) | Outstanding | Very Low | Aqueous Wash | Scale-up (>10 g) |
Self-Validating Experimental Protocols
A self-validating protocol requires built-in checkpoints to ensure causality between the experimental action and the chemical outcome.
Protocol A: HATU-Mediated Coupling (Discovery Scale)
Best for rapid library synthesis and sterically hindered carboxylic acids.
-
Preparation: In an oven-dried flask, dissolve the carboxylic acid (1.0 eq) and 2-(4-aminopiperidin-1-yl)acetamide (1.1 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality Check: The solution must be strictly basic (pH > 8 on wet indicator paper) to ensure the C4-amine is fully deprotonated and nucleophilic.
-
Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in one portion.
-
Propagation: Remove the ice bath and stir at room temperature for 2 hours.
-
Validation Checkpoint: Sample 5 µL into 1 mL of MeCN/H₂O. LC-MS must show the disappearance of the acid and a single [M+H]⁺ peak for the desired product. If an [M+H+Acyl]⁺ peak appears, quench immediately to prevent further over-acylation.
-
Workup: Dilute with EtOAc (10 volumes). Wash sequentially with 5% aqueous LiCl (3x, to remove DMF), saturated NaHCO₃ (1x), and brine (1x). Dry over Na₂SO₄, filter, and concentrate.
Protocol B: T3P-Mediated Coupling (Scale-Up & High Purity)
Best for large-scale synthesis, preventing epimerization, and avoiding chromatography.
Fig 2. Step-by-step T3P-mediated amide coupling workflow ensuring high purity.
-
Preparation: Suspend the carboxylic acid (1.0 eq) and 2-(4-aminopiperidin-1-yl)acetamide (1.05 eq) in ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (0.2 M).
-
Base Addition: Add DIPEA or Triethylamine (3.0 eq). Cool the heterogeneous mixture to 0 °C.
-
Activation (Critical Step): Add T3P (50% w/w solution in EtOAc, 1.5 eq) dropwise over 15 minutes. Causality Check: Dropwise addition controls the exothermic formation of the mixed anhydride. If the temperature spikes, the risk of epimerization at the α-chiral center of the acid increases[1].
-
Propagation: Stir at room temperature for 4-12 hours.
-
Validation Checkpoint: LC-MS analysis should confirm a single diastereomeric peak, validating that temperature control was successful.
-
Workup: Add an equal volume of water and stir vigorously for 15 minutes. Separate the layers. Wash the organic layer with saturated NaHCO₃ and brine. Because T3P byproducts are entirely water-soluble[3], the organic phase post-workup will typically yield >95% pure product upon solvent evaporation.
Troubleshooting & Quality Control
-
Incomplete Conversion: If the carboxylic acid remains unreacted, verify the basicity of the reaction. The dihydrochloride salt of 2-(4-aminopiperidin-1-yl)acetamide requires at least 2.0 equivalents of base just to liberate the free amine. Always use ≥3.0 equivalents of DIPEA.
-
Poor Solubility: 2-(4-aminopiperidin-1-yl)acetamide can exhibit poor solubility in non-polar solvents. If the reaction is sluggish in EtOAc (Protocol B), adding 10-20% v/v DMF or switching to a mixed EtOAc/CH₂Cl₂ solvent system will homogenize the reaction and restore kinetic efficiency.
References
Sources
Application Note: Using 2-(4-Aminopiperidin-1-yl)acetamide as a Linker in Drug Design
Executive Summary & Strategic Rationale
In the design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a critical determinant of permeability, solubility, and ternary complex stability. The 2-(4-aminopiperidin-1-yl)acetamide moiety has emerged as a high-value structural motif due to its unique ability to solve the "linker problem"—the tendency of long alkyl or PEG chains to collapse or reduce cell permeability.
Why This Linker?
-
Conformational Rigidity: The piperidine ring introduces a semi-rigid element that reduces the entropic penalty of binding compared to flexible linear chains.
-
Solubility Enhancement: The basic nitrogen of the piperidine (pKa ~8–9) and the polar acetamide group significantly improve aqueous solubility, a common bottleneck in PROTAC development.
-
Vector Geometry: The 1,4-substitution pattern of the piperidine provides a defined linear exit vector, essential for accessing deep binding pockets without steric clash.
This guide details the protocols for constructing and utilizing this linker system. We distinguish between two primary applications:
-
The "Embedded" Linker: Using the motif to connect two ligands (e.g., Target Protein Ligand
E3 Ligase Ligand). -
The "Solubility Tail": Using the commercial reagent to cap a hydrophobic drug scaffold.
Chemical Architecture & Design Logic
The "2-(4-aminopiperidin-1-yl)acetamide" linker is typically generated via a convergent synthetic route. It is rarely used as a pre-formed "double-ended" reagent because primary amides are poor nucleophiles for further coupling. Instead, the motif is built stepwise to ensure regioselectivity.
The Structural Motif
The final linkage in a drug molecule typically looks like this:
-
Zone 1 (Acetamide Connection): Formed by alkylating a piperidine with a 2-chloroacetamide derivative of Ligand A.
-
Zone 2 (Piperidine Bridge): The piperidine ring acts as the spacer.
-
Zone 3 (Amine Connection): The 4-amino group of the piperidine is coupled to Ligand B (usually via an amide bond).
Physicochemical Profile
| Property | Value (Approx.) | Impact on Drug Design |
| Molecular Weight | ~157 Da (Fragment) | Minimal addition to total MW. |
| cLogP | -0.5 to 0.5 | Lowers overall lipophilicity (improves LLE). |
| H-Bond Donors | 1 (Primary amine) | Can be capped/coupled. |
| H-Bond Acceptors | 2 (Amide O, Tert-N) | Improves water solubility. |
| pKa (Piperidine N) | ~7.5 - 8.5 | Protonated at physiological pH (lysosomal trapping potential). |
Experimental Protocol: Convergent Synthesis of the Linker
This protocol describes the "Standard Chloroacetamide Route," the most robust method for installing this linker. It avoids the poor reactivity of the primary acetamide by building the linkage in situ.
Objective: Synthesize a PROTAC connecting Ligand A (Amine-containing) and Ligand B (Acid-containing) using the piperidine-acetamide bridge.
Phase 1: Functionalization of Ligand A (The "Acetamide" Side)
This step converts an amine on Ligand A into a reactive electrophile.
Reagents:
-
Ligand A (containing a primary/secondary amine)
-
Chloroacetyl chloride (CAS: 79-04-9)
-
Triethylamine (TEA) or DIPEA
-
Dichloromethane (DCM), anhydrous[1]
Protocol:
-
Dissolution: Dissolve Ligand A (1.0 eq) in anhydrous DCM (0.1 M) under nitrogen. Cool to 0°C.[1][2][3]
-
Base Addition: Add TEA (1.5 eq). Stir for 5 minutes.
-
Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise.[1] Caution: Exothermic.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by LCMS (Look for M+76 mass shift).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]
-
Checkpoint: The product is Ligand A-NH-CO-CH₂-Cl . This intermediate is stable but should be used promptly.
-
Phase 2: Linker Installation (The "Piperidine" Side)
This step displaces the chloride with the piperidine spacer.
Reagents:
-
Intermediate from Phase 1
-
4-(N-Boc-amino)piperidine (CAS: 73874-95-0)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or DMF
Protocol:
-
Setup: In a reaction vial, suspend Ligand A-Chloroacetamide (1.0 eq) and 4-(N-Boc-amino)piperidine (1.2 eq) in ACN (0.1 M).
-
Base: Add K₂CO₃ (2.0 eq) and a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to accelerate the Finkelstein reaction.
-
Displacement: Heat to 60°C for 4–16 hours.
-
Mechanism:[3] The piperidine nitrogen (nucleophile) attacks the alpha-carbon of the acetamide, displacing the chloride.
-
-
Validation: LCMS should show the coupled product mass.
-
Purification: Filter off solids. Concentrate filtrate. Purify via Flash Chromatography (DCM/MeOH gradient).
Phase 3: Deprotection & Final Coupling
Exposing the 4-amino group to attach Ligand B.
Protocol:
-
Deprotection: Dissolve the Phase 2 product in DCM/TFA (4:1 ratio). Stir at RT for 1 hour.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene to remove excess TFA.
-
Result:Ligand A-Linker-NH₂ (TFA salt).
-
-
Coupling Ligand B:
-
Dissolve Ligand B-Carboxylic Acid (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.
-
Add the Ligand A-Linker-NH₂ salt (1.0 eq).
-
Stir at RT for 2–12 hours.
-
-
Final Purification: Preparative HPLC (Reverse phase, C18).
Visualization: The Synthesis Workflow
Caption: Step-wise convergent synthesis of a bifunctional molecule using the Piperidine-Acetamide linker motif.
Alternative Application: The "Solubility Tail"
If your goal is simply to improve the solubility of a hydrophobic scaffold (e.g., a kinase inhibitor) without linking it to a second ligand, use the commercially available 2-(4-aminopiperidin-1-yl)acetamide dihydrochloride .
Protocol:
-
Activation: Activate your Scaffold-COOH (1.0 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in DMF.
-
Coupling: Add 2-(4-aminopiperidin-1-yl)acetamide 2HCl (1.2 eq).
-
Note: You need extra base (DIPEA) to neutralize the dihydrochloride salt.
-
-
Result: Scaffold-CONH-Piperidine-CH₂-CONH₂.
-
The primary amide at the tail end acts as a hydrogen bond donor/acceptor with solvent, dramatically lowering LogP.
-
Critical Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield in Step 2 (Alkylation) | Poor nucleophilicity or steric hindrance. | Add NaI (0.1 eq) to generate the more reactive iodoacetamide in situ. Switch solvent to DMF and heat to 80°C. |
| Over-alkylation | Piperidine reacting twice. | Use a slight excess of the piperidine (1.2–1.5 eq) to ensure mono-alkylation. |
| Poor Solubility of Intermediate | Chloroacetamide is too lipophilic. | Use a cosolvent mixture (DCM/DMF) for the initial acylation step. |
| Boc Group Instability | Acidic byproducts. | Ensure the alkylation reaction (Step 2) is basic (excess K₂CO₃). |
References
-
Design of Carbonic Anhydrase Inhibitors
- Title: The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase.
- Source: CNR-IRIS (2020).
- Context: Validates the "tail approach" using the acetamide-piperidine motif for active site interaction.
-
URL:[Link]
-
Piperidine Scaffolds in Drug Discovery
- Title: Piperidine-Based Drug Discovery.
- Source: ResearchG
- Context: Comprehensive review of piperidine synthesis and its role as a privileged scaffold in FDA-approved drugs.
-
URL:[Link]
-
Fragment-Based Drug Discovery (FBDD)
- Title: Exploration of piperidine 3D fragment chemical space.
- Source: White Rose Research Online (2022).
- Context: Discusses the use of substituted piperidines to escape "fl
-
URL:[Link]
-
Commercial Reagent Availability
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. springhillprimarycare.com [springhillprimarycare.com]
- 5. indiamart.com [indiamart.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. indiamart.com [indiamart.com]
- 9. 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
The Versatile Scaffold: Application Notes on the Synthesis of Heterocycles from 2-(4-Aminopiperidin-1-yl)acetamide
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with therapeutic potential is perpetual. Among the vast array of building blocks available to the synthetic chemist, 2-(4-Aminopiperidin-1-yl)acetamide stands out as a particularly versatile and valuable scaffold. Its unique combination of a primary amine on a piperidine ring and a reactive acetamide moiety provides a rich platform for the construction of a diverse range of heterocyclic systems. These heterocycles are of significant interest in drug discovery, as they form the core of many biologically active compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of various heterocycles from this readily accessible starting material. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Core Rationale: The Synthetic Utility of 2-(4-Aminopiperidin-1-yl)acetamide
The synthetic utility of 2-(4-Aminopiperidin-1-yl)acetamide stems from the differential reactivity of its two key functional groups: the primary amino group at the 4-position of the piperidine ring and the acetamide side chain. The primary amine is a potent nucleophile, readily participating in reactions to form new carbon-nitrogen bonds. The acetamide group, on the other hand, can be involved in cyclization reactions, either through the activation of the carbonyl group or through reactions involving the α-carbon. This dual reactivity allows for a stepwise and controlled construction of complex heterocyclic frameworks.
I. Synthesis of Pyrazole Derivatives
Pyrazole moieties are a cornerstone in many pharmaceutical agents, known for their wide range of biological activities.[1][2] The synthesis of pyrazole derivatives from 2-(4-Aminopiperidin-1-yl)acetamide can be efficiently achieved through a condensation reaction with a 1,3-dicarbonyl compound, followed by cyclization.
Causality of Experimental Choices
The choice of a 1,3-dicarbonyl compound, such as acetylacetone, is critical as it provides the three-carbon backbone necessary for the formation of the pyrazole ring. The initial reaction is a condensation between the primary amine of the aminopiperidine moiety and one of the carbonyl groups of the dicarbonyl compound to form an enamine intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the remaining amino group onto the second carbonyl, followed by dehydration, yields the stable aromatic pyrazole ring. The use of a catalytic amount of acid, such as acetic acid, is often employed to facilitate both the initial condensation and the final dehydration step.
Experimental Protocol: Synthesis of 1-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)-3,5-dimethyl-1H-pyrazole
Materials and Equipment:
-
2-(4-Aminopiperidin-1-yl)acetamide
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-(4-Aminopiperidin-1-yl)acetamide (1.0 eq) in ethanol (20 mL).
-
Add acetylacetone (2.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (3-5 drops).
-
Fit the flask with a condenser and reflux the reaction mixture with stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired pyrazole derivative.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 2-(4-Aminopiperidin-1-yl)acetamide | 171.24 | 1.0 | (Specify mass) |
| Acetylacetone | 100.12 | 2.2 | (Specify volume/mass) |
| Glacial Acetic Acid | 60.05 | Catalytic | 3-5 drops |
| Ethanol | 46.07 | Solvent | 20 mL |
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Workflow Diagram: Pyrazole Synthesis
Caption: Workflow for the synthesis of pyrazole derivatives.
II. Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another class of heterocycles with significant therapeutic applications.[3][4] A common strategy for their synthesis involves the reaction of an amide with a source of nitrogen atoms, often through a multi-step sequence.
Causality of Experimental Choices
The synthesis of a 1,2,4-triazole ring from the acetamide moiety requires the introduction of two additional nitrogen atoms. A robust method involves the conversion of the acetamide to a thioamide, followed by reaction with a hydrazine derivative. The initial thionation step, often achieved using Lawesson's reagent, activates the carbonyl group for subsequent nucleophilic attack. The resulting thioamide then readily reacts with a carbohydrazide. The intermediate formed undergoes cyclization and subsequent elimination of hydrogen sulfide to yield the 1,2,4-triazole ring.
Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative
Step 1: Thionation of 2-(4-Aminopiperidin-1-yl)acetamide
-
To a solution of 2-(4-Aminopiperidin-1-yl)acetamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and purify by column chromatography to isolate the corresponding thioamide.
Step 2: Cyclization to form the 1,2,4-Triazole Ring
-
Dissolve the thioamide (1.0 eq) and a substituted carbohydrazide (1.1 eq) in a suitable solvent such as ethanol or n-butanol.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Reactant (Step 1) | Molecular Weight ( g/mol ) | Equivalents |
| 2-(4-Aminopiperidin-1-yl)acetamide | 171.24 | 1.0 |
| Lawesson's Reagent | 404.47 | 0.5 |
| Reactant (Step 2) | Equivalents |
| Thioamide Intermediate | 1.0 |
| Substituted Carbohydrazide | 1.1 |
Workflow Diagram: 1,2,4-Triazole Synthesis
Caption: Workflow for the synthesis of 1,2,4-triazole derivatives.
III. Synthesis of Pyrimidine Derivatives
Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide range of pharmaceuticals.[5][6] The synthesis of pyrimidines can be accomplished by reacting the primary amine of our starting material with a suitable three-carbon synthon, such as an α,β-unsaturated ketone or a 1,3-dielectrophile.
Causality of Experimental Choices
The construction of a pyrimidine ring requires a three-carbon component that can react with the two nitrogen atoms of a guanidine or amidine equivalent. In this case, the primary amine of 2-(4-aminopiperidin-1-yl)acetamide can be converted into a guanidine by reaction with a reagent like S-methylisothiourea. This in situ generated guanidine can then undergo a cyclocondensation reaction with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds via initial condensation to form a vinylogous amidine, followed by intramolecular cyclization and dehydration to afford the pyrimidine ring.
Experimental Protocol: Synthesis of a Substituted Pyrimidine
Step 1: Guanidinylation of the Primary Amine
-
To a solution of 2-(4-Aminopiperidin-1-yl)acetamide (1.0 eq) in a suitable solvent like DMF, add S-methylisothiourea sulfate (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Heat the reaction mixture at 80-100 °C for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, work up the reaction to isolate the guanidine derivative.
Step 2: Pyrimidine Ring Formation
-
To a solution of the guanidine derivative (1.0 eq) in ethanol, add a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 eq) and a catalytic amount of a base like sodium ethoxide.
-
Reflux the mixture for 6-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, neutralize with a weak acid, and extract the product.
-
Purify the crude product by column chromatography.
| Reactant (Step 1) | Equivalents |
| 2-(4-Aminopiperidin-1-yl)acetamide | 1.0 |
| S-methylisothiourea sulfate | 1.1 |
| DIPEA | 2.5 |
| Reactant (Step 2) | Equivalents |
| Guanidine Derivative | 1.0 |
| 1,3-Dicarbonyl Compound | 1.1 |
Workflow Diagram: Pyrimidine Synthesis
Caption: Workflow for the synthesis of pyrimidine derivatives.
IV. Advanced Applications: Intramolecular Cyclization Strategies
Beyond intermolecular reactions, the structure of 2-(4-Aminopiperidin-1-yl)acetamide is amenable to intramolecular cyclization strategies to form fused heterocyclic systems. For instance, modification of the acetamide moiety followed by cyclization onto the piperidine nitrogen can lead to novel bicyclic structures.
Bischler-Napieralski Type Reactions
The Bischler-Napieralski reaction is a classic method for the synthesis of dihydroisoquinolines.[7][8] While our starting material does not contain a β-arylethylamide, a modification of this strategy can be envisioned. By first N-acylating the primary amine with a suitable aromatic acyl chloride, a precursor for an intramolecular cyclization can be generated. Subsequent treatment with a dehydrating agent like phosphorus oxychloride (POCl3) could potentially induce cyclization of the acetamide onto the newly introduced aromatic ring, leading to complex fused systems.[9]
Pictet-Spengler Type Reactions
The Pictet-Spengler reaction is another powerful tool for the synthesis of tetrahydro-β-carbolines and related structures.[10][11][12] If the primary amine of our starting material is reacted with an appropriate aldehyde-containing aromatic or heteroaromatic system, a Pictet-Spengler type cyclization could be initiated. This would involve the formation of an imine followed by an intramolecular electrophilic attack of the aromatic ring onto the iminium ion, leading to the formation of a new heterocyclic ring fused to the piperidine core.
Conclusion
2-(4-Aminopiperidin-1-yl)acetamide is a highly valuable and versatile starting material for the synthesis of a wide array of medicinally relevant heterocycles. By understanding the differential reactivity of its functional groups and applying established synthetic methodologies, researchers can efficiently construct diverse molecular scaffolds. The protocols and rationales provided in this application note serve as a guide for the synthesis of pyrazoles, 1,2,4-triazoles, and pyrimidines, and offer insights into more advanced intramolecular cyclization strategies. The adaptability of this building block ensures its continued importance in the field of drug discovery and development.
References
-
Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018). PubMed. [Link]
-
The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Synthesis of acetamide derivatives of 1,2,4-triazole bearing azinane and their binding interactions with bovine serum albumin using spectroscopic techniques. (n.d.). TÜBİTAK Academic Journals. [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]
-
Bis-pyrimidine acetamides: design, synthesis and biological evaluation. (2017). PMC. [Link]
-
Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae. (n.d.). RSC Publishing. [Link]
-
Synthesis of 1,2,3-triazole derivatives from azidoacetamide via cyclo-addition reaction. (n.d.). PharmaInfo. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC. [Link]
-
Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. (n.d.). PMC. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Semantic Scholar. [Link]
-
A Sequential route for the formation of pyrazolyl acetamides (5 a‐o). (n.d.). ResearchGate. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]
-
Bischler–Napieralski reaction. (n.d.). Wikipedia. [Link]
-
Synthesis of Pyrazole Derivatives A Review. (2026). IJFMR. [Link]
-
(PDF) Synthesis of Diaznylpyrazol Derivatives. (n.d.). Academia.edu. [Link]
-
Pictet–Spengler reaction. (n.d.). Wikipedia. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Oriental Journal of Chemistry. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. [Link]
-
Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction. (n.d.). PMC. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan. [Link]
-
Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). PMC. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. bu.edu.eg [bu.edu.eg]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
standard operating procedure for handling piperidine dihydrochloride salts
Application Note & Protocol | Version 2.4 | Status: Active
Audience: Medicinal Chemists, Process Engineers, and Lab Safety Officers. Scope: Safe handling, storage, stoichiometric management, and disposal of piperidine dihydrochloride salts (specifically diamine derivatives such as 4-aminopiperidine dihydrochloride).
Introduction: The Chemical Context
In drug discovery, "Piperidine Dihydrochloride" typically refers to the salt forms of substituted amino-piperidines (e.g., 3-aminopiperidine or 4-aminopiperidine). Unlike unsubstituted piperidine, which contains a single basic nitrogen and forms a monohydrochloride (
These salts are critical building blocks in peptide synthesis and heterocyclic functionalization. However, they present distinct challenges compared to their free-base counterparts:
-
Extreme Hygroscopicity: They rapidly absorb atmospheric moisture, altering precise stoichiometric weightings.
-
Acidity & Corrosivity: Upon dissolution, they release two equivalents of protons, significantly lowering pH and potentially degrading acid-sensitive protecting groups (e.g., Boc) if not buffered immediately.
-
Dust Hazard: Unlike the liquid free base, the salts are fine powders that pose severe inhalation risks.
Physicochemical Profile & Hazard Analysis
The following table contrasts the standard Piperidine HCl (mono) with the more complex Amino-Piperidine 2HCl salts to highlight the escalated handling requirements.
| Feature | Piperidine HCl (Mono) | 4-Aminopiperidine 2HCl (Di) | Implication for Handling |
| Stoichiometry | 1 eq. HCl | 2 eq. HCl | Requires double the base equivalents for neutralization in coupling reactions. |
| Hygroscopicity | Moderate | High to Deliquescent | Must be weighed in a desiccated environment or glovebox; rapid "clumping" occurs. |
| Acidity (1M aq) | pH ~4-5 | pH ~1-2 | Highly corrosive to mucous membranes; incompatible with acid-labile groups without buffering. |
| Physical State | Crystalline Solid | Fine Crystalline Powder | High dust generation potential; use anti-static weighing boats. |
| Thermal Stability | Stable < 200°C | Decomposes > 180°C | Avoid high-heat drying; use vacuum desiccation at ambient temp. |
Core Directive: Handling Lifecycle
This protocol is designed as a self-validating loop. Every step includes a "Check" to ensure integrity before moving to the next phase.
Phase A: Storage & Inventory
Objective: Prevent hydrolytic degradation and "caking."
-
Primary Storage: Store in amber glass or high-density polyethylene (HDPE) bottles with Teflon-lined caps.
-
Environment: Keep in a desiccator cabinet maintained at <20% Relative Humidity (RH).
-
Inert Gas: For long-term storage (>1 month), purge headspace with Argon or Nitrogen before resealing.
-
Validation Check: Inspect for "clumping" or liquid formation at the bottom of the bottle. If present, the water content has changed, and the reagent must be re-titrated or recrystallized.
Phase B: Weighing & Transfer (The Critical Step)
Objective: Accurate stoichiometry despite hygroscopicity.
-
Preparation:
-
Equip the balance area with an ionizing fan (static eliminator) to prevent powder scattering.
-
Use glass or anti-static plastic weighing boats. Avoid metal spatulas for long contact due to corrosion risk.
-
-
The "Speed-Weigh" Technique:
-
Tare the weighing boat before opening the reagent bottle.
-
Open bottle
Dispense Close bottle immediately. -
Record weight instantly. Do not wait for the balance to "settle" perfectly if the drift is upward (indicating water absorption).
-
-
Stoichiometric Correction:
-
If the salt appears sticky, assume water weight. For critical GMP synthesis, perform a quantitative NMR (qNMR) or Karl Fischer titration to determine the exact effective molecular weight.
-
Phase C: Solubilization & Reaction Setup
Objective: Manage the exotherm and acidity.
-
Solvent Choice:
-
Preferred: Water, Methanol, DMSO (high solubility).
-
Problematic: DCM, Ether (poor solubility; forms gums).
-
-
Neutralization Protocol (The "2.2 Eq" Rule):
-
When using 2HCl salts in nucleophilic substitutions or couplings, you must neutralize both protons plus a slight excess to free the amine.
-
Formula: Add 2.2 to 2.5 equivalents of a tertiary base (e.g., DIPEA, TEA) before adding the electrophile.
-
Caution: Addition of base to the 2HCl salt solution is exothermic . Add dropwise at 0°C to prevent thermal decomposition or side reactions.
-
Visualized Workflows
Workflow 1: Safe Handling Lifecycle
This diagram illustrates the critical decision points during the reagent's lifecycle to prevent contamination and exposure.
Caption: Operational lifecycle ensuring reagent integrity from receipt to reaction.
Workflow 2: Exposure & Spill Response Logic
A decision tree for immediate action in case of accidental release.
Caption: Emergency response logic for piperidine salt incidents.
Disposal & Deactivation
Principle: Never dispose of acidic amine salts directly into organic waste streams without neutralization, as they can react with other waste components.
-
Deactivation:
-
Dissolve the waste salt in water.
-
Slowly add saturated Sodium Bicarbonate (
) until effervescence ceases (pH ~8). -
Result: This converts the salt back to the free amine and neutralizes the HCl.
-
-
Disposal:
-
Dispose of the neutralized aqueous mixture into the Basic Aqueous Waste stream.
-
Do not mix with oxidizers (e.g., peroxides, nitric acid) as piperidines can form explosive N-nitroso compounds.
-
Expert Troubleshooting (FAQs)
Q: The salt has turned into a hard rock in the bottle. Can I use it?
-
A: Only for qualitative work. The "rock" indicates significant water absorption. The molecular weight is now unknown (
). For precise synthesis, recrystallize from Ethanol/Ether or purchase fresh stock.
Q: My yield is consistently 50% lower than expected.
-
A: Check your base equivalents. If you used 1.1 eq of base (standard for mono-HCl), you only neutralized half the salt. The amine remained protonated and non-nucleophilic. You need
equivalents.
Q: Can I use metal needles/cannulas?
-
A: Yes, for transient transfer. However, do not leave stainless steel needles submerged in concentrated aqueous solutions of the dihydrochloride for hours, as pitting corrosion can occur due to the high chloride content and low pH.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723721, Piperidine hydrochloride. Retrieved from [Link]
- Anderson, N. G. (2012).Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Contextual grounding for salt selection and stoichiometry in process chemistry).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for hygroscopicity and counter-ion management).
Sources
Troubleshooting & Optimization
improving yield in reactions with 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride
Welcome to the technical support guide for 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile building block. Our goal is to provide practical, experience-driven advice to help you troubleshoot reactions, optimize conditions, and ultimately improve your synthetic yields.
The unique structure of this reagent, featuring a primary aliphatic amine, a secondary piperidine amine, and a primary amide, presents specific synthetic challenges, particularly due to its formulation as a dihydrochloride salt. This guide addresses these issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is divided into key experimental stages: Reagent Handling, Reaction Optimization, and Product Purification.
Part 1: Reagent Handling and Stoichiometry
Question 1: My reaction isn't starting, or the yield is extremely low. I'm using standard amide coupling conditions. What's the first thing I should check?
Answer: The most common issue arises from the fact that the starting material is a dihydrochloride salt (C₇H₁₇Cl₂N₃O).[1] This means both the primary amine on the piperidine ring and the secondary piperidine amine are protonated. These protonated amines are not nucleophilic and cannot react with an activated carboxylic acid or acid chloride.
To initiate the reaction, you must add a sufficient amount of base to deprotonate at least the primary amine, freeing it to act as a nucleophile. For every one equivalent of the dihydrochloride salt, you will need a minimum of two equivalents of a non-nucleophilic base (like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA)) just to neutralize the HCl salts. An additional equivalent of base is often required to facilitate the coupling reaction itself, especially when starting from a carboxylic acid.[2][3]
Key Action: Ensure you are using at least 2.0-2.2 equivalents of a tertiary amine base to neutralize the salt, plus any additional base required by your specific coupling protocol.
dot
Caption: Initial deprotonation is required for reactivity.
Question 2: The reagent won't fully dissolve in my reaction solvent (DCM/THF). How can I improve solubility?
Answer: Amine salts, like this dihydrochloride, often have poor solubility in common aprotic organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF).[4]
Troubleshooting Steps:
-
Add the Base First: Add the required equivalents of base (e.g., DIEA) to your suspension of the amine salt in the solvent. Stir for 15-30 minutes. The neutralization reaction generates the free amine, which is typically much more soluble in organic solvents.
-
Switch to a More Polar Solvent: If solubility remains an issue, consider using a more polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).[5] These solvents are generally better at dissolving both the salt and the free amine form.
-
Gentle Warming: Gently warming the mixture (e.g., to 30-40 °C) after adding the base can aid dissolution. However, be cautious not to degrade other reagents, especially your activated carboxylic acid.[]
Part 2: Reaction Optimization & Side Products
Question 3: I'm observing multiple products by LC-MS, including a di-acylated species. How can I improve selectivity for the primary amine?
Answer: While the primary amine is more nucleophilic and less sterically hindered than the secondary piperidine amine, di-acylation can occur, especially with highly reactive acylating agents or under forcing conditions.
Strategies for Improving Selectivity:
-
Control Stoichiometry: Use the amine as the limiting reagent or use no more than 1.0-1.1 equivalents of the acylating agent.
-
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature).[] This slows down the rate of the second acylation more significantly than the first.
-
Slow Addition: Add the acylating agent (e.g., acid chloride or a solution of the activated ester) dropwise to the solution of the free amine over an extended period (e.g., 30-60 minutes) using a syringe pump. This keeps the concentration of the electrophile low, favoring reaction at the more reactive primary amine site.[5]
Question 4: My yield is consistently low (~30-40%) even with correct base stoichiometry. What coupling reagents are recommended?
Answer: Low yields often point to inefficient activation of the carboxylic acid partner or decomposition of reagents. The choice of coupling reagent is critical.[7]
| Reagent Class | Examples | Advantages | Considerations |
| Carbodiimides | EDC, DCC, DIC | Widely applicable, cost-effective.[7] | DCC can form insoluble dicyclohexylurea (DCU) byproduct, which complicates purification.[8][9] Often requires an additive. |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | High coupling efficiency, fast reaction times, low racemization.[3][8] | Byproducts are water-soluble, simplifying workup. Can be more expensive. |
| Phosphonium Salts | PyBOP, BOP | Very effective, especially for hindered couplings.[3] | BOP generates carcinogenic HMPA as a byproduct; PyBOP is a safer alternative.[8] Requires 2 equivalents of base.[7] |
| Triazine Derivatives | DMTMM, CDMT | Can be used in aqueous/alcoholic solvents. Byproducts are easily removed by aqueous workup.[3] | Requires a tertiary amine base like N-methylmorpholine (NMM).[3] |
Recommendation: For general-purpose coupling, a combination of EDC with an additive like N-Hydroxysuccinimide (NHS) or HOBt is a robust starting point.[9] For challenging or sterically hindered couplings, switching to an aminium salt like HATU often provides superior results.[8]
dot
Caption: A logical workflow for troubleshooting low-yield reactions.
Part 3: Work-up and Purification
Question 5: My product seems to be water-soluble, making aqueous extraction difficult. How can I effectively purify my compound?
Answer: The presence of multiple nitrogen atoms and an amide group can increase the polarity and water solubility of the final product, leading to losses during standard aqueous workups.
Purification Strategies:
-
Back-Extraction: If your product is basic, you can wash the organic layer with dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase as a salt. Then, basify the aqueous layer with Na₂CO₃ or NaOH and re-extract the product back into an organic solvent like DCM or EtOAc. This can help remove neutral organic impurities.
-
Evaporation and Trituration: After the reaction, filter off any solid byproducts (like DCU or salts). Evaporate the solvent completely. Attempt to triturate the resulting residue with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, MTBE, or ethyl acetate).
-
Column Chromatography: This is often the most reliable method. Use a silica gel column. Due to the basic nature of the product, it may streak on the column. To mitigate this, you can:
-
Pre-treat the silica with a solvent system containing a small amount of a volatile base (e.g., 0.5-1% triethylamine in your mobile phase).
-
Use a gradient elution, starting with a less polar solvent (e.g., EtOAc) and gradually increasing the polarity with a more polar solvent (e.g., Methanol). A common system is DCM/Methanol with a small amount of NH₄OH.[10]
-
Experimental Protocol: Standard Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of a generic carboxylic acid to 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride.
Materials:
-
2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride (1.0 eq)
-
Carboxylic Acid (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Amine Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride (1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIEA (3.0 eq) to the suspension. Stir the mixture at room temperature for 20-30 minutes. The suspension should become a clear solution as the free amine is formed.
-
Acid Activation: In a separate flask, dissolve the carboxylic acid (1.05 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at room temperature for 15-20 minutes to pre-activate the acid.
-
Coupling Reaction: Slowly add the activated acid solution from step 3 to the amine solution from step 2.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-16 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM or Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of 0-10% Methanol in DCM).[11]
References
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride. [Link]
-
Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
ResearchGate. Optimizing the reaction conditions. a | Download Scientific Diagram. [Link]
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: N-(5-Aminopyridin-3-yl)acetamide. [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]
-
American Chemical Society. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
SynZeal. Safety Data Sheet: (S)-(+)-3-Aminopiperidine Dihydrochloride. [Link]
-
ResearchGate. Optimization of the reaction conditions | Download Scientific Diagram. [Link]
-
National Center for Biotechnology Information. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. [Link]
-
National Center for Biotechnology Information. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]
-
National Center for Biotechnology Information. Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. [Link]
-
National Center for Biotechnology Information. 4-Acetamidopiperidine dihydrochloride. [Link]
-
MDPI. Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag. [Link]
-
National Center for Biotechnology Information. N-(4-AMINOPHENYL)-N-METHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE. [Link]
-
Springer Nature. How to actively learn chemical reaction yields in real-time using stopping criteria. [Link]
-
MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
-
Semantic Scholar. Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]
-
National Center for Biotechnology Information. Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. [Link]
- Google Patents. US20070185337A1 - Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide.
Sources
- 1. 2-(4-aminopiperidin-1-yl)acetamide dihydrochloride [m.chemicalbook.com]
- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kishida.co.jp [kishida.co.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting solubility issues with 2-(4-Aminopiperidin-1-yl)acetamide 2HCl
Technical Support Center: Troubleshooting Solubility & Handling for 2-(4-Aminopiperidin-1-yl)acetamide 2HCl
Introduction & Mechanistic Overview
2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride (CAS: 882562-51-8) is a highly polar, small-molecule compound. Because it contains two basic nitrogen centers (a primary amine and a piperidine ring), it is formulated as a dihydrochloride (2HCl) salt to ensure chemical stability.
While the 2HCl salt form provides excellent theoretical water solubility, it introduces two major practical challenges in the laboratory: extreme hygroscopicity and high crystal lattice energy [1]. Understanding the causality behind these physical properties is critical for designing self-validating experimental workflows and preventing assay failure.
Quantitative Solubility Profile
The table below summarizes the expected solubility behavior of 2-(4-Aminopiperidin-1-yl)acetamide 2HCl across standard laboratory solvents.
| Solvent System | Max Solubility | Physical State | Mechanistic Causality |
| ddH₂O | >50 mg/mL | Clear Solution | Protic solvent efficiently solvates the dense chloride ion network. |
| PBS (pH 7.4) | ~25 mg/mL | Clear Solution | Solubility is slightly reduced due to the common-ion effect from ambient Cl⁻ in the buffer. |
| 100% Anhydrous DMSO | <5 mg/mL | Cloudy Suspension | Aprotic solvent fails to overcome the high di-HCl lattice energy[2]. |
| DMSO:ddH₂O (9:1) | >20 mg/mL | Clear Solution | Adding 10% water provides sufficient protic disruption of the salt lattice. |
| Ethanol / Methanol | Insoluble | Particulate | Insufficient dielectric constant to dissociate the di-HCl salt. |
Troubleshooting Workflow
Decision tree for troubleshooting 2-(4-Aminopiperidin-1-yl)acetamide 2HCl solubility.
Frequently Asked Questions (FAQs)
Q1: My powder turned into a sticky paste immediately after opening the vial. How do I proceed?
-
Causality: Dihydrochloride salts of aliphatic amines are notoriously hygroscopic[3]. When exposed to ambient humidity, the highly polar hydrogen-bonding sites of the salt lattice rapidly adsorb water molecules[1]. This leads to deliquescence, where the compound dissolves in its own absorbed moisture, forming a gummy paste.
-
Solution: Do not attempt to spatulate or weigh the gummy mass. The absorbed water alters the effective molecular weight, leading to highly inaccurate dosing. Instead, utilize the "In-Vial Dissolution" method (see Protocol 1).
Q2: I need a 10 mM stock in DMSO, but the compound won't fully dissolve. Why?
-
Causality: While free-base amines dissolve readily in DMSO, the dihydrochloride salt possesses a rigid, high-energy ionic lattice. DMSO is a polar aprotic solvent; it lacks the hydrogen-bond donating ability required to efficiently solvate the dense chloride ion network[2].
-
Solution: Introduce a protic co-solvent. Adding just 5% to 10% (v/v) ddH₂O to your DMSO provides the necessary hydrogen bonding to break the chloride lattice, achieving complete dissolution without disrupting downstream cell-based assays.
Q3: My DMSO stock was clear, but the compound crashed out when diluted into PBS. What happened?
-
Causality: This is typically caused by the common-ion effect or a localized pH shock. PBS contains roughly 137 mM NaCl. The sudden introduction of high ambient chloride concentrations forces the equilibrium of the di-HCl salt toward its solid crystalline state. Additionally, rapid solvent exchange can cause localized supersaturation before the compound disperses.
-
Solution: Perform a stepwise dilution using an intermediate transition solvent (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4], or pre-warm the PBS to 37°C to increase the thermodynamic solubility limit during the mixing phase.
Step-by-Step Methodologies
Protocol 1: In-Vial Dissolution for Deliquesced Salts
Self-validating mechanism: By dissolving the entire known mass provided by the vendor in its original container, you completely bypass weighing errors caused by atmospheric hydration.
-
Centrifugation: Centrifuge the original, unopened vial at 10,000 x g for 1 minute to collect all gummy or powdered material at the bottom.
-
Solvent Calculation: Based on the vendor's stated mass (e.g., 5 mg), calculate the exact volume of ddH₂O or 9:1 DMSO:ddH₂O required to make a 10 mM stock. (Formula: Volume (mL) = Mass (mg) / (10 mM * 230.13 g/mol ) * 1000). For 5 mg, add 2.17 mL of solvent.
-
Dissolution: Inject the calculated solvent directly into the vial. Vortex vigorously for 60 seconds.
-
Validation Check: Inspect the vial against a direct light source. If the solution is optically clear with no refractive index distortions (schlieren lines), the dissolution is complete and accurate.
-
Storage: Aliquot immediately into single-use tubes and store at -80°C to prevent hydrolytic degradation. Use within 1 month[5].
Protocol 2: Stepwise Buffer Dilution for Cell Assays
Self-validating mechanism: Gradual reduction of the organic solvent prevents localized supersaturation, ensuring the compound remains in solution during physiological assays.
-
Primary Stock: Prepare a 10 mM stock in DMSO containing 5% ddH₂O (v/v).
-
Intermediate Vehicle Preparation: Prepare an intermediate transition vehicle consisting of 20% PEG300 in ddH₂O.
-
First Dilution: Dilute the 10 mM stock 1:10 into the intermediate vehicle to create a 1 mM working solution. Vortex for 15 seconds and let sit at room temperature for 5 minutes.
-
Validation Check: If the solution remains clear after 5 minutes, the transition state is thermodynamically stable.
-
-
Final Dilution: Dilute the 1 mM working solution into pre-warmed (37°C) complete cell culture media or PBS to reach your final assay concentration (e.g., 10 µM).
References
- Taylor, L. S., et al. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain." Taylor & Francis.
- Kumar, S., et al. "Would you expect KB-0742 in its free base form to exhibit lower hygroscopicity compared to the dihydrochloride salt?
- "Puromycin Dihydrochloride (#40939) Datasheet With Images." Cell Signaling Technology.
- "H-89 Dihydrochloride | PKA Inhibitor." Selleck Chemicals.
- "DAPI Dihydrochloride | DNA Dye." TargetMol.
Sources
handling hygroscopic nature of 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride
Ticket #8492: Handling 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Impacts Stoichiometry & Yield)
Executive Summary
You are encountering difficulties with 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride . This building block presents a dual challenge:
-
Hygroscopicity: As a dihydrochloride salt (
), the lattice energy is highly favorable for water absorption. The salt will rapidly form hydrates or deliquesce (turn into a liquid gum) upon exposure to ambient humidity. -
Stoichiometric Drift: The absorbed water increases the apparent mass. If you weigh 100 mg of "wet" salt, you may only be adding 80 mg of active reagent, leading to under-dosing in critical amide coupling or substitution reactions.
This guide provides a self-validating workflow to handle, weigh, and react this compound without compromising data integrity.
Module 1: Storage & Lifecycle Management
The Golden Rule: Never store the primary container in a standard cupboard, even if capped.
Protocol: The "Dry Chain" of Custody
-
Primary Storage: The vial must be stored in a desiccator containing active desiccant (Phosphorus Pentoxide
or high-grade Silica Gel). -
Secondary Barrier: Parafilm is insufficient for long-term storage of dihydrochlorides. Use electrical tape or a secondary screw-top jar containing desiccant packets.
-
Cold Storage Warning: If stored at -20°C, you must allow the vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial in humid air causes immediate condensation inside the container, ruining the entire batch.
Visualizing the Failure Cascade
The following diagram illustrates how moisture ingress silently destroys experimental validity before the reaction even begins.
Figure 1: The Moisture Cascade. Note that water absorption happens on the timescale of minutes, leading to immediate stoichiometric errors.
Module 2: Accurate Weighing & Dispensing
User Question: "The mass on the balance keeps drifting upwards while I'm trying to weigh it. How do I get an accurate number?"
The Solution: Weighing by Difference Direct weighing (adding solid to a tared boat) is prohibited for this compound because it absorbs water during the transfer. You must use the "Difference Method."
Protocol: Weighing by Difference
| Step | Action | Rationale |
| 1 | Dry the source vial in a desiccator for 2 hours. | Ensures starting material is anhydrous. |
| 2 | Place the capped source vial on the balance. Tare (Zero) the balance. | You are weighing the system. |
| 3 | Remove vial, open it, and transfer an estimated amount to your reaction vessel. | Minimizes open-air time.[1] |
| 4 | Immediately recap the source vial. | Stops moisture uptake. |
| 5 | Place the source vial back on the balance. | The reading will be negative (e.g., -0.150 g). |
| 6 | Record the absolute value of this negative number. | This is the exact mass transferred, regardless of moisture absorbed by the destination flask. |
Critical Note: If the solid has turned into a gum/paste, do not attempt to scrape it. Dissolve the entire content in a known volume of dry methanol to create a stock solution, then dispense volumetrically.
Module 3: Reaction Troubleshooting
User Question: "I used this salt in an amide coupling (HATU/DIPEA) and got terrible yields. The LCMS shows unreacted starting material."
Root Cause Analysis:
-
Stoichiometry: If your salt was wet, you under-dosed the amine.
-
Acidity: This is a dihydrochloride (
). It releases 2 equivalents of strong acid.-
Standard protocols often use 2-3 equivalents of base (DIPEA/TEA).
-
For this salt, you need: 2 equiv (to neutralize HCl) + 1 equiv (to free the amine) + 1-2 equiv (excess for reaction) = 4-5 equivalents of base.
-
Failure Mode: The extra HCl quenches your base, leaving the amine protonated (unreactive) and potentially hydrolyzing the active ester of the coupling reagent.
-
Corrective Protocol: In-Situ Free Basing
Do not add the coupling reagent (HATU/EDC) immediately.
-
Dissolve the amine dihydrochloride in the solvent (DMF/DMAc are best; DCM is poor for salts).
-
Add 3.0 equivalents of DIPEA.
-
Stir for 5-10 minutes. Observation: The solution may become cloudy as DIPEA
HCl salts precipitate. -
Then add your carboxylic acid and coupling reagent.
Module 4: Analytical Verification (Karl Fischer)
User Question: "How do I know how much water is actually in my batch?"
Method: Volumetric Karl Fischer (KF) Titration.[2][3]
Challenge: The
KF Optimization Table
| Parameter | Setting/Reagent | Reason |
| Solvent System | Methanol + Imidazole (Buffer) | Imidazole neutralizes the HCl released by the salt, maintaining optimal pH for the redox reaction. |
| Sample Size | 20 - 50 mg | High enough for detection, low enough to prevent pH crash. |
| Solubility Aid | Formamide (if needed) | If the salt doesn't dissolve in pure MeOH, add 30% Formamide at 50°C. |
| Drift Stop | Relative Drift < 15 µ g/min | Ensure the cell is stable before injection. |
Module 5: Drying & Recovery
User Question: "My expensive batch is wet. Can I dry it in an oven?"
Protocol: Vacuum Oven Drying
-
Temperature: Set to 40°C . (Do not exceed 60°C; acetamides can be sensitive to acid-catalyzed hydrolysis at high temps if wet).
-
Pressure: Full vacuum (< 10 mbar).
-
Desiccant: Place a tray of
or KOH pellets in the bottom of the oven (not touching the sample). The KOH helps neutralize any HCl vapors that might off-gas, protecting the pump. -
Duration: 12-24 hours.
-
Verification: Weigh, dry for 2 more hours, weigh again. If mass changes by < 1%, it is dry.
References
-
Chai, C. L. L., & Armarego, W. L. F. (2003). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying techniques and salt properties).
-
Sigma-Aldrich Technical Bulletin . Handling Hygroscopic and Air-Sensitive Reagents. (General protocols for weighing and storage).
-
Mettler Toledo . Karl Fischer Titration of Acidic Samples. (Specific application note for buffering acidic salts during water determination).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Discusses the impact of stoichiometry and pH on coupling efficiency).
Sources
Technical Support Center: 2-(4-Aminopiperidin-1-yl)acetamide Dihydrochloride
Introduction
Welcome to the technical support guide for 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in solution. Understanding the chemical liabilities and degradation pathways of this molecule is paramount for ensuring the accuracy, reproducibility, and integrity of your experimental results. This guide will navigate you through common challenges, troubleshooting, and best practices for handling this compound.
The structure of 2-(4-Aminopiperidin-1-yl)acetamide possesses two key functional moieties that are susceptible to degradation: a piperidine ring and an acetamide group. The dihydrochloride salt form dictates that an aqueous solution will be acidic, a critical factor influencing its stability profile.
Caption: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or methanol). [1]2. Stress Conditions: [2][1] * Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Heat the stock solution at 60°C.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm). Keep a control sample wrapped in foil.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours).
-
Analysis:
-
Neutralize the acid and base samples before injection.
-
Analyze all samples using a stability-indicating HPLC-UV method (see Protocol 2) and LC-MS to identify degradant masses.
-
The goal is to achieve 10-15% degradation of the active ingredient to ensure the method can adequately separate degradants from the parent peak. [3]
-
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol outlines a general starting point for a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products.
| Parameter | Recommendation | Rationale |
| HPLC System | Standard HPLC or UPLC system with UV/PDA detector. | Provides the necessary resolution and detection capabilities. [4] |
| Column | C18, 2.6-5 µm particle size (e.g., 4.6 x 150 mm). | A C18 column offers good retention and separation for this type of polar compound. [4][5] |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. | Provides acidic pH to ensure good peak shape for the amine-containing analytes by keeping them protonated. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% acid. | Common organic modifiers for reverse-phase chromatography. |
| Gradient | Start with a low percentage of organic (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over 10-15 minutes. | A gradient is crucial to elute both the polar parent compound and potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column. | Standard flow rate for good efficiency. |
| Column Temp. | 30-40°C. | Using a column oven improves retention time reproducibility. [1][4] |
| Detection | PDA detector scanning from 200-400 nm. Monitor at a specific wavelength (e.g., 210 nm) where the analyte has absorbance but the mobile phase is transparent. | A PDA detector allows for peak purity analysis and helps in identifying the optimal wavelength for quantification. |
| Injection Vol. | 5-20 µL. | Adjust based on sample concentration and instrument sensitivity. |
Method Validation: A crucial step is to validate this method using samples from the forced degradation study. The method is considered "stability-indicating" if it can resolve the parent peak from all significant degradation product peaks and any excipients present.
Potential Degradation Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing oxidation of amine groups in piperidine acetamide derivatives
Topic: Piperidine Acetamide Derivatives
Introduction: The Invisible Yield Killer
Welcome to the Technical Support Center. You are likely here because you have observed an inexplicable loss of yield, a "M+16" peak in your LC-MS, or a yellowing of your solid product.
Piperidine acetamide derivatives possess a specific vulnerability: the piperidine nitrogen . While the acetamide (amide) nitrogen is electronically stabilized by resonance, the piperidine nitrogen (if secondary or tertiary alkyl) retains a high-energy lone pair. This lone pair is a magnet for electrophilic oxygen species (ROS), leading to N-Oxide formation .
This guide is not a textbook; it is a troubleshooting protocol designed to diagnose, remediate, and prevent this specific failure mode in your drug development pipeline.
Module 1: Diagnostic Workflow
User Question: "I see a small impurity peak (approx. 5-10%) eluting earlier than my product in Reverse Phase HPLC. The mass spectrum shows a +16 Da shift. Is this an oxidation product?"
Technical Analysis: Yes. This is the classic signature of N-Oxidation .
-
Polarity: The N-O bond is highly polarized (
), making the N-oxide significantly more polar than the parent amine. It will elute earlier on C18/Reverse Phase columns. -
Mass Spec: The Oxygen atom adds exactly 15.9949 Da.
-
Causality: This transformation is often driven by peroxides present in reaction solvents (THF, Dioxane) or trace transition metals acting on atmospheric oxygen.
Visualizing the Oxidation Pathway
The diagram below illustrates the two primary oxidation risks for piperidine derivatives: N-Oxidation (reversible) and Oxidative Dehydrogenation (irreversible imine formation).
Caption: Figure 1. Mechanistic divergence of piperidine oxidation. N-Oxidation is driven by peroxides, while Imine formation is often metal/radical mediated.
Module 2: Solvent & Reagent Control (The Root Cause)[1]
User Question: "My starting material is clean, but the reaction mixture degrades within 2 hours. I am using THF as a solvent. Why?"
Technical Analysis: Tetrahydrofuran (THF) and 1,4-Dioxane are notorious for forming organic peroxides upon storage. These peroxides act as stoichiometric oxidants toward amines. Even "inhibited" THF can accumulate peroxides once opened.
Protocol: The "Zero-Tolerance" Peroxide Test Do not rely on test strips for critical synthesis. Use this quantitative assay before starting valuable reactions.
-
Reagent Prep: Dissolve 100 mg Sodium Iodide (NaI) in 1 mL Glacial Acetic Acid.
-
Test: Add 1 mL of your solvent (THF/Dioxane) to the solution.
-
Observation:
-
Colorless: Safe (< 5 ppm).
-
Yellow:[1] Warning (5-20 ppm). Purify.
-
Brown: Danger (> 50 ppm). Discard.
-
Corrective Action Table:
| Solvent Status | Action Required | Technical Rationale |
| Fresh Bottle | Flush headspace with Argon after every use. | Oxygen displacement prevents radical initiation. |
| Yellow Test | Pass through activated Alumina or treat with molecular sieves. | Alumina adsorbs polar peroxides effectively. |
| Brown Test | Do not distill. Discard as hazardous waste. | Distillation concentrates peroxides to explosive levels. |
Module 3: Reaction Optimization
User Question: "I am running an amide coupling using HATU/DMF. The reaction works, but the product turns yellow upon isolation. How do I fix this?"
Technical Analysis: The yellow color is often due to trace conjugated imines formed via metal-catalyzed oxidation during workup, or nitroxyl radical formation. Silica gel used in purification is acidic and can catalyze the disproportionation of N-oxides or oxidation of sensitive amines.
Troubleshooting Workflow:
-
Chelation Strategy: Transition metals (Fe, Cu) from old stir bars or reactor walls catalyze oxidation.
-
Add: 1 mM EDTA or Diethylenetriaminepentaacetic acid (DTPA) to your aqueous workup buffer. This sequesters metal ions, halting the catalytic oxidation cycle.
-
-
Silica Gel Neutralization: Standard silica is acidic (pH ~4-5). This acidity promotes oxidative degradation of basic amines.
-
Protocol: Pre-treat your silica column with 1-2% Triethylamine (TEA) in Hexanes before loading your sample. This buffers the surface acidity.
-
-
The "Antioxidant Spike": For highly sensitive piperidines, add a radical scavenger during the reaction and workup.
-
Recommendation:BHT (Butylated hydroxytoluene) .[2]
-
Dosage: 0.1 - 0.5 mol% relative to the substrate. BHT is easily removed during chromatography (non-polar) but protects the amine throughout the process.
-
Module 4: Storage & Formulation
User Question: "We have synthesized the API, but stability studies show 2% degradation after 1 month at 40°C. How do we stabilize the bulk powder?"
Technical Analysis: Solid-state oxidation is surface-dependent. Piperidine derivatives can react with atmospheric oxygen and moisture to form hydrates, which increases molecular mobility and oxidation rates.
Stabilization Decision Tree:
Caption: Figure 2. Decision matrix for stabilizing piperidine derivatives based on physical state.
Key Recommendation: Salt Formation
Convert the piperidine free base to a salt (e.g., Hydrochloride or Fumarate). Protonating the nitrogen lone pair (
References
-
Chai, C. L., & Armarego, W. L. (2003). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solvent purification and peroxide removal).
-
Shvo, Y., & Kaufman, E. D. (1972).[3] Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.[3] (Mechanistic insight into piperidine N-oxide stereochemistry). [3]
-
Bickel, M. H. (1969).[4] The pharmacology and biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325-355.[4] (Foundational text on N-oxide stability and metabolism).
-
Kelly, R. J. (1996). Review of Safety Guidelines for Peroxidizable Organic Compounds. Chemical Health and Safety, 3(5), 28-36.[1] (Safety protocols for handling ether solvents).
-
Albini, A., & Fagnoni, M. (2004). Handbook of Synthetic Photochemistry. Wiley-VCH. (Discusses photo-oxidation mechanisms of amines).
Sources
Technical Support Center: 2-(4-Aminopiperidin-1-yl)acetamide Storage & Handling
The following technical support guide details the storage, handling, and stability profile of 2-(4-Aminopiperidin-1-yl)acetamide . This document is designed for researchers and formulation scientists requiring high-fidelity preservation of compound integrity.
Part 1: Quick Reference Specifications
| Parameter | Specification |
| Chemical Name | 2-(4-Aminopiperidin-1-yl)acetamide |
| CAS Number | Note: Often supplied as HCl salt (e.g., 926224-29-5 for tert-butyl analog; verify specific batch CAS) |
| Molecular Formula | C |
| Storage Temp (Solid) | -20°C (Preferred) | 2-8°C (Acceptable for short-term < 1 month) |
| Storage Temp (Solution) | -80°C (Mandatory for long-term) |
| Atmosphere | Inert Gas (Argon or Nitrogen) required for Free Base |
| Hygroscopicity | High (especially as HCl salt) |
| Primary Risks | Oxidation (Amine), Carbamate Formation (CO |
Part 2: Critical Storage Protocols
1. Solid State Storage (Lyophilized Powder)
-
Temperature: Store at -20°C or lower.
-
Container: Amber glass vials with PTFE-lined screw caps. Avoid plastic containers for long-term storage as amines can adsorb to certain polymers or leach plasticizers.
-
Atmosphere: The primary amine at the 4-position is susceptible to air oxidation and reaction with atmospheric CO
to form carbamates.-
Protocol: Flush the headspace with dry Argon or Nitrogen before sealing. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.
-
-
Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active silica gel or Drierite™ to prevent moisture absorption, which catalyzes hydrolysis.
2. Stock Solution Preparation & Storage
-
Solvent Choice:
-
Recommended: DMSO (Dimethyl sulfoxide) or Anhydrous Ethanol.
-
Avoid: Water (unless for immediate use). Aqueous solutions are prone to hydrolysis of the acetamide group over time.
-
-
Concentration: Prepare high-concentration stocks (e.g., 10–50 mM) to minimize solvent volume and surface area exposure.
-
Freeze-Thaw Cycles: Limit to maximum 3 cycles .
-
Best Practice: Aliquot stock solutions into single-use volumes (e.g., 20–50 µL) immediately after preparation. Flash freeze in liquid nitrogen and store at -80°C.
-
Part 3: Troubleshooting & FAQs
Q1: My white powder has turned into a yellow/brown sticky gum. Is it still usable?
-
Diagnosis: This indicates oxidative degradation and hygroscopic failure . The color change (yellowing) comes from the formation of N-oxides or imines via the primary amine. The "gum" texture is due to water absorption (hygroscopicity).
-
Action: Discard. The purity is likely compromised (<90%). Attempting to redissolve and filter may not remove the oxidative byproducts which can interfere with biological assays.
Q2: I see a "crust" forming on the surface of the powder after leaving the vial open. What is this?
-
Mechanism: Primary amines react reversibly with atmospheric CO
to form ammonium carbamates (R-NH + CO R-NH-COO H N-R). -
Solution: If the crust is superficial, you may be able to salvage the bulk material below. However, for precise analytical work, recrystallization is required. Always flush with Argon after opening.
Q3: Can I store the compound in PBS (Phosphate Buffered Saline)?
-
Advice: Only for immediate use (same day).
-
Reasoning: While the amide bond is relatively stable at pH 7.4, the primary amine can slowly react with buffer components or undergo oxidation more rapidly in aqueous solution than in organic solvents. Never freeze aqueous stocks at -20°C for months; pH shifts during freezing (eutectic formation) can accelerate degradation.
Q4: How do I solubilize the dihydrochloride salt form?
-
Guidance: The HCl salt is more water-soluble but less soluble in organic solvents like DMSO compared to the free base.
-
Protocol: Dissolve in water or PBS first. If an organic solvent is needed, add 1-2 equivalents of a base (like triethylamine) to DMSO to liberate the free base if solubility is an issue, though this is rarely necessary for biological screening.
-
Part 4: Degradation Mechanism Visualization
The following diagram illustrates the three primary degradation pathways: Oxidation (Primary Amine), Carbamate Formation (CO
Caption: Primary degradation pathways. Oxidation and Carbamate formation are the most immediate risks during improper storage.
Part 5: Experimental Protocol - Stability Testing
If you are unsure of the integrity of an old batch, perform this simple LC-MS Purity Check :
-
Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile:Water (50:50).
-
Method: Run a standard C18 gradient (5% to 95% Acetonitrile with 0.1% Formic Acid).
-
Analysis:
-
Target Peak: [M+H]
= ~158.13 Da. -
Impurity 1 (+16 Da): N-Oxide (indicates oxidation).
-
Impurity 2 (+44 Da): Carbamate adduct (indicates CO
exposure; note: this may dissociate in the MS source but appear in NMR). -
Impurity 3 (Hydrolysis): Look for peaks corresponding to 4-aminopiperidine (loss of acetamide group).
-
References
-
BenchChem. (2025).[1][2] Core Technical Guide: 2-(Piperidin-1-yl)acetohydrazide Solubility and Stability. Retrieved from
-
National Institutes of Health (NIH). (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase.[3] Pharmaceuticals, 14(12). Retrieved from
-
MDPI. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Retrieved from
-
Santa Cruz Biotechnology. (2025). Safety Data Sheet: Acetamide Derivatives. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-Aminopiperidine Derivatives. Retrieved from
Sources
Validation & Comparative
mass spectrometry fragmentation pattern of 2-(4-Aminopiperidin-1-yl)acetamide
An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 2-(4-Aminopiperidin-1-yl)acetamide
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the expected , a molecule featuring a piperidine scaffold common in medicinal chemistry.[1] Understanding the gas-phase fragmentation behavior of this compound is essential for its unambiguous identification, structural elucidation, and quantification in complex matrices during drug discovery and development workflows.[2]
We will explore the predicted fragmentation pathways under electrospray ionization (ESI), present a comparative analysis with its structural isomer, 2-(3-Aminopiperidin-1-yl)acetamide, to highlight the specificity of mass spectrometry, and provide a robust experimental protocol for acquiring high-quality tandem mass spectrometry (MS/MS) data.
Predicted Fragmentation Pathway of 2-(4-Aminopiperidin-1-yl)acetamide
The fragmentation of a molecule in a mass spectrometer is governed by its chemical structure, with cleavage occurring at the most labile bonds to form stable fragment ions.[3] For 2-(4-Aminopiperidin-1-yl)acetamide, the structure contains several key features that dictate its fragmentation: a basic piperidine ring, a primary amine, and an acetamide side chain.
Molecular Formula: C₇H₁₅N₃O Monoisotopic Mass: 157.1215 g/mol Protonated Precursor Ion [M+H]⁺: m/z 158.1288
Under positive mode ESI, the molecule will readily accept a proton, most likely at the basic piperidine nitrogen or the primary amino group, to form the precursor ion at m/z 158.1.[1][4][5] Subsequent collision-induced dissociation (CID) is predicted to initiate several key fragmentation cascades.
Key Fragmentation Mechanisms:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][6][7] This process leads to the formation of a stable, resonance-stabilized iminium ion.[1]
-
Neutral Loss: The loss of small, stable neutral molecules like ammonia (NH₃) from primary amines is a common and diagnostically significant fragmentation event.[8]
-
Substituent-Driven Fragmentation: The overall pattern is heavily influenced by the substituents on the piperidine ring.[1] The acetamide side chain and the 4-amino group will direct specific cleavage events.
Proposed Fragmentation Cascade:
The fragmentation of protonated 2-(4-Aminopiperidin-1-yl)acetamide is expected to proceed through two primary pathways originating from the precursor ion (m/z 158.1) .
-
Pathway A: Cleavage of the Acetamide Side Chain. The most favored initial fragmentation is the cleavage of the C-N bond between the acetamide's methylene carbon and the piperidine nitrogen. This is driven by the high stability of the resulting fragment, protonated 4-aminopiperidine. This leads to the generation of a highly abundant ion at m/z 101.1 .
-
Pathway B: Loss of Ammonia. A competing pathway involves the elimination of the 4-position amino group as a neutral ammonia (NH₃) molecule. This results in an ion at m/z 141.1 .
Subsequent fragmentation of these primary product ions leads to a rich spectrum of smaller ions that provide further structural confirmation. The ion at m/z 101.1 can itself lose ammonia to produce a fragment at m/z 84.1 .
Caption: Predicted ESI-MS/MS fragmentation pathway of 2-(4-Aminopiperidin-1-yl)acetamide.
Comparative Analysis: Differentiating Positional Isomers
To demonstrate the power of MS/MS for structural isomer differentiation, we compare the fragmentation of our target molecule with its positional isomer, 2-(3-Aminopiperidin-1-yl)acetamide . Both compounds share the same molecular formula and mass, making them indistinguishable by a simple MS scan. However, their fragmentation patterns will differ.
While both isomers are expected to produce major fragments from the loss of the acetamide side chain (m/z 101.1) and ammonia (m/z 141.1), the subsequent fragmentation of the piperidine ring structure will be distinct. The stability of fragments resulting from ring fission is highly dependent on the substituent's position.[1] The fragmentation of the 3-amino-substituted piperidine ring (from the isomer) will produce a different set of daughter ions or significantly different relative abundances compared to the 4-amino-substituted ring, providing a clear basis for differentiation.
Data Summary: Predicted Key Fragments
| Predicted Fragment Ion | 2-(4-Aminopiperidin-1-yl)acetamide (Target) | 2-(3-Aminopiperidin-1-yl)acetamide (Isomer) | Diagnostic Value |
| [M+H]⁺ | 158.1 | 158.1 | Precursor Ion; confirms molecular mass. |
| [M+H - NH₃]⁺ | 141.1 | 141.1 | Common fragment; indicates presence of a primary amine. |
| [Protonated Aminopiperidine]⁺ | 101.1 | 101.1 | Common fragment; indicates loss of the acetamide side chain. |
| [Aminopiperidine - NH₃]⁺ | 84.1 | 84.1 | Common secondary fragment. |
| Unique Ring Fission Products | Present | Present (Different m/z or abundance) | Key Differentiating Fragments. |
Experimental Protocol for LC-MS/MS Analysis
This section provides a detailed methodology for acquiring fragmentation data on a tandem mass spectrometer, such as a Q-TOF or triple quadrupole system.[1]
Methodology Workflow
Caption: Standard workflow for analyzing the fragmentation of the target compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solution (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 2 µL.[1]
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Mass Spectrometry (MS) Parameters:
-
Instrument: A tandem mass spectrometer with an ESI source.
-
Ionization Mode: Positive Ion Mode.[1]
-
MS1 Full Scan: Scan from m/z 50 to 300 to confirm the presence of the precursor ion [M+H]⁺ at m/z 158.1.
-
MS/MS Product Ion Scan:
-
Set the instrument to isolate the precursor ion at m/z 158.1.
-
Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.
-
Optimize fragmentation by ramping the collision energy (e.g., 10-40 eV) to observe both the primary fragments and their subsequent daughter ions.[1]
-
-
Conclusion
The fragmentation pattern of 2-(4-Aminopiperidin-1-yl)acetamide is characterized by predictable cleavages, primarily the loss of the acetamide side chain to form a stable protonated 4-aminopiperidine ion (m/z 101.1) and the neutral loss of ammonia (m/z 141.1). This detailed understanding of its fragmentation behavior, especially when compared to its positional isomers, allows for confident structural confirmation. The provided LC-MS/MS protocol offers a robust framework for researchers to generate high-quality, reproducible data for the identification and characterization of this and other related piperidine-containing compounds in a drug development setting.
References
- Benchchem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Nishida, Y., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(12), 1889-1898. Available at: [Link]
- Benchchem. (n.d.). Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation.
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. GCMS Section 6.15 [people.whitman.edu]
Overcoming Retention Challenges in Polar Basic Amines: HPLC Method Development for 2-(4-Aminopiperidin-1-yl)acetamide Purity
As a Senior Application Scientist, one of the most notorious challenges in pharmaceutical method development is the accurate purity analysis of highly polar, basic compounds. 2-(4-Aminopiperidin-1-yl)acetamide perfectly exemplifies this analytical nightmare. Featuring both a primary amine and a tertiary amine within its piperidine ring, this compound is highly hydrophilic (low LogP) and strongly basic (high pKa).
This guide objectively evaluates the performance of standard Reversed-Phase (RP-HPLC), Ion-Pairing RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity analysis of this compound. By understanding the causality behind stationary phase interactions, we can design a robust, self-validating analytical method.
Mechanistic Analysis: Why Standard Methods Fail
To develop a reliable purity method, we must first understand why conventional approaches fall short for 2-(4-Aminopiperidin-1-yl)acetamide.
The Pitfalls of Standard RP-HPLC (C18)
In standard RP-HPLC, retention is driven by hydrophobic partitioning. Because 2-(4-Aminopiperidin-1-yl)acetamide lacks significant hydrophobic surface area, it elutes near or within the void volume. Attempting to force retention by using highly aqueous mobile phases (e.g., <5% organic) leads to phase dewetting —a phenomenon where the hydrophobic C18 chains collapse, expelling water from the silica pores and resulting in a complete loss of retention ()[1]. Furthermore, the protonated amines interact electrostatically with inaccessible, ionized residual silanols on the bare silica surface, causing severe peak tailing and poor resolution from structurally similar impurities ()[2].
The Ion-Pairing Compromise
To overcome poor retention on C18, analysts often add ion-pairing (IP) reagents like trifluoroacetic acid (TFA) or sodium hexanesulfonate. These reagents bind to the protonated amines, neutralizing their charge and increasing the complex's apparent hydrophobicity. While this improves retention, it introduces fatal flaws for modern drug development: IP reagents permanently alter the stationary phase, require excessively long equilibration times, and severely suppress electrospray ionization (ESI) signals, rendering the method incompatible with LC-MS impurity profiling.
The HILIC Advantage (Recommended Product/Method)
Hydrophilic Interaction Liquid Chromatography (HILIC) flips the RP-HPLC paradigm. Utilizing a polar stationary phase (such as Zwitterionic or Amide-bonded silica) and a highly organic mobile phase (typically >70% acetonitrile), HILIC creates an immobilized water-enriched layer on the silica surface. Polar analytes like 2-(4-Aminopiperidin-1-yl)acetamide partition into this aqueous layer, supplemented by hydrogen bonding and electrostatic interactions (). Because the mobile phase is highly volatile, HILIC provides superior LC-MS sensitivity and eliminates the need for signal-suppressing ion-pairing reagents ()[2].
Workflow & Decision Pathway
The following diagram maps the logical decision tree for selecting the optimal chromatographic modality for polar basic amines.
Decision tree for HPLC method development of polar basic amines.
Comparative Performance Data
The table below summarizes the experimental performance of the three modalities when analyzing 2-(4-Aminopiperidin-1-yl)acetamide. The data clearly demonstrates the superiority of HILIC for this specific analyte class.
| Chromatographic Modality | Retention Factor (k') | USP Tailing Factor (As) | LC-MS Compatibility | Equilibration Time |
| Standard C18 (RP-HPLC) | 0.4 (Elutes in void) | > 2.5 (Severe tailing) | Excellent | ~10 Column Volumes |
| Ion-Pairing RP-HPLC | 4.2 | 1.2 | Poor (Signal suppression) | > 40 Column Volumes |
| Zwitterionic HILIC | 5.8 | 1.05 (Symmetrical) | Exceptional (High organic) | ~20 Column Volumes |
Optimized HILIC Experimental Protocol
To ensure scientific integrity and reproducibility, the following HILIC protocol is designed as a self-validating system . Every parameter is chosen with specific chemical causality to control the ionization state and partitioning behavior of 2-(4-Aminopiperidin-1-yl)acetamide.
A. Chromatographic Conditions
-
Column: Zwitterionic HILIC or Amide-HILIC (150 mm × 4.6 mm, 3 µm).
-
Causality: The zwitterionic surface provides a highly polar environment to hold the water-enriched layer while offering balanced electrostatic interactions for basic analytes.
-
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Causality: A pH of 3.0 ensures both the primary and tertiary amines of the analyte are fully protonated, preventing peak splitting. The 10 mM buffer concentration provides sufficient ionic strength to disrupt secondary electrostatic interactions that cause tailing.
-
-
Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).
-
Causality: Acetonitrile acts as the weak solvent in HILIC. It drives the polar analyte into the immobilized aqueous layer on the stationary phase.
-
-
Isocratic Elution: 20% A / 80% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (Controls mobile phase viscosity and partitioning kinetics).
-
Injection Volume: 2 µL.
B. Sample Preparation & System Validation
-
Diluent Selection: Dissolve the 2-(4-Aminopiperidin-1-yl)acetamide standard and samples in 80% Acetonitrile / 20% Water .
-
Causality: In HILIC, injecting a sample dissolved in a highly aqueous solvent (the strong solvent) will cause severe peak distortion and breakthrough at the solvent front. Matching the diluent to the initial mobile phase conditions is critical for peak symmetry.
-
-
Column Equilibration: Flush the column with at least 20 column volumes (CV) of the mobile phase. HILIC columns require longer equilibration than RP-HPLC columns to fully establish the immobilized water layer.
-
System Suitability Test (Self-Validation): Inject a void volume marker (e.g., Toluene) followed by the analyte.
-
Acceptance Criteria: The retention time of the analyte must remain stable within ±0.05 minutes across three consecutive injections. If the retention time drifts, the water layer is not fully equilibrated; continue flushing with the mobile phase.
-
References
-
Hydrophilic Interaction Chromatography: A Guide for Practitioners Source: ResearchGate URL:[Link]
-
What are C18 HPLC columns? Source: GL Sciences URL:[Link]
-
Strong cation exchange chromatography: a new option for concurrent quantification of saxagliptin and metformin Source: Journal of Applied Pharmaceutical Science URL:[Link]
Sources
certificate of analysis interpretation for 2-(4-Aminopiperidin-1-yl)acetamide 2HCl
Topic: Certificate of Analysis Interpretation for 2-(4-Aminopiperidin-1-yl)acetamide 2HCl Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary: Beyond the Purity Percentage
In medicinal chemistry, 2-(4-Aminopiperidin-1-yl)acetamide 2HCl (CAS: 926224-29-5, generic/related) serves as a critical bifunctional linker and building block.[1] Its structure combines a piperidine ring (providing rigidity) with a primary amine (for conjugation) and an acetamide tail (improving aqueous solubility and hydrogen bonding).[1]
However, the dihydrochloride (2HCl) salt form presents unique analytical challenges. A Certificate of Analysis (CoA) reporting ">98% HPLC Purity" is often insufficient for rigorous drug development. This guide dissects the CoA to reveal the true quality of the reagent, comparing it against alternative forms and grades to ensure your experimental success.
Structural & Stoichiometric Analysis
To interpret the CoA, one must first understand the molecule's protonation state. The "2HCl" designation implies that two equivalents of hydrochloric acid are bound to the molecule.
-
Site 1: The primary amine at position 4 (-NH₂ → -NH₃⁺).[1]
-
Site 2: The tertiary piperidine nitrogen (N1 → N1H⁺).
-
Note: The amide nitrogen is non-basic and remains unprotonated.
Implication for Researchers: The molecular weight of the free base is ~157.21 g/mol , while the 2HCl salt is ~230.13 g/mol . Failure to account for this ~46% mass difference (the "salt correction factor") in stoichiometric calculations is a common cause of failed synthesis reactions.
Comparative Analysis: Product Performance & Alternatives
This section objectively compares the 2HCl salt form against its alternatives and varying purity grades.
Comparison A: 2HCl Salt vs. Free Base
| Feature | 2HCl Salt (Recommended) | Free Base (Alternative) | Impact on Research |
| Physical State | Crystalline Solid (White) | Oil or Low-melting Solid | Salts are easier to weigh and dispense accurately.[1] |
| Solubility | High (>50 mg/mL in water) | Moderate to Low in water | 2HCl is preferred for aqueous buffers and biological assays.[1] |
| Stability | High (Resistance to oxidation) | Moderate (Amine oxidation risk) | Free amines absorb CO₂ from air; 2HCl is shelf-stable.[1] |
| Hygroscopicity | Moderate to High | Low | Critical: 2HCl salts absorb water.[1] CoA Water Content is vital. |
Comparison B: Research Grade (95%) vs. High Purity (>98%)
| Parameter | Research Grade (~95%) | High Purity (>98%) | Experimental Consequence |
| Major Impurity | 4-Aminopiperidine (Starting Material) | < 0.5% | Unreacted starting material acts as a competing nucleophile in conjugation reactions.[1] |
| Salt Stoichiometry | Variable (1.5 – 2.2 HCl) | Strict (1.9 – 2.1 HCl) | Excess HCl can acidify sensitive reaction mixtures, degrading protecting groups (e.g., Boc).[1] |
| Use Case | Early screening, rough scale-up | Lead optimization, GMP synthesis | High purity prevents "ghost" SAR data caused by active impurities.[1] |
Critical CoA Interpretation: The "Red Flag" Protocol
Do not accept a CoA at face value. Use this protocol to validate the data provided.
A. Purity (HPLC) vs. Assay (Titration)
-
The Trap: HPLC measures organic purity (ratio of peak areas). It does not detect inorganic salts (NaCl) or excess HCl.[1]
-
The Fix: Look for an Assay value (often by titration) or Elemental Analysis (Cl content).
B. Water Content (Karl Fischer) [1][2]
-
The Trap: Amine salts are hygroscopic. A "Dry Basis" purity of 99% might actually be 90% active product and 9% water.
-
The Fix: Ensure Loss on Drying (LOD) or Karl Fischer (KF) is reported.
-
Limit: < 5% is standard.
-
Calculation: Active Mass = Weighed Mass × (1 - %Water/100).[1]
-
C. Identity (NMR/MS)
-
The Check:
-
1H NMR: Verify the integration of the piperidine ring protons (4H) vs. the acetamide singlet (2H).
-
Shift: In D₂O, the alpha-protons next to the nitrogen will be downshifted due to the positive charge of the salt form.
-
Experimental Validation Protocols
If the CoA is incomplete or the reagent is old, perform these validation steps.
Protocol 1: Chloride Content Determination (Titration)
-
Objective: Confirm 2HCl stoichiometry.
-
Method: Argentometric Titration (Volhard or Potentiometric).[1]
-
Dissolve: 50 mg of sample in 50 mL deionized water.
-
Acidify: Add 1 mL nitric acid (HNO₃).
-
Titrate: Titrate with 0.1 N Silver Nitrate (AgNO₃) using a potentiometric electrode.
-
Calculate:
[1]
Protocol 2: HPLC Purity for Polar Amines
-
Challenge: Polar amines elute in the void volume of standard C18 columns.
-
Solution: Use an Ion-Pairing method or HILIC mode.[1]
-
Column: C18 Aq (Polar-embedded) or Amide column, 3.0 x 150 mm, 3 µm.[1]
-
Mobile Phase A: 0.1% TFA in Water (TFA pairs with amines to increase retention).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0% B to 30% B over 15 minutes. (Keep organic low; compound is very polar).
-
Detection: UV 210 nm (Acetamide absorption).
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process when evaluating the CoA for this specific salt form.
Caption: Logical workflow for validating the quality of amine dihydrochloride salts based on CoA parameters.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5288017, 2-(4-Aminopiperidin-1-yl)acetamide.[1] Retrieved from [Link][1]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (General reference on salt selection logic).
-
Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative source on HCl salt stoichiometry and hygroscopicity).
Sources
Safety Operating Guide
2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride proper disposal procedures
As a Senior Application Scientist, I frequently observe laboratories overlooking the nuanced lifecycle management of piperidine derivatives. 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride is a highly valuable bifunctional building block in drug discovery, particularly for synthesizing targeted therapeutics, receptor ligands, and peptide mimetics. However, its chemical nature—a highly water-soluble amine hydrochloride—demands rigorous, causality-driven disposal protocols.
This guide provides a self-validating, step-by-step operational framework for handling and disposing of this compound. By understanding the chemical behavior driving these safety choices, your laboratory can ensure strict compliance with environmental regulations while protecting personnel.
Physicochemical Profiling and Hazard Causality
To design an effective and safe disposal strategy, we must first understand the molecular behavior of 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride. The presence of the dihydrochloride salt significantly increases its hydrophilicity, meaning it dissolves rapidly in aqueous streams. While this is advantageous for biological assays, it poses a severe environmental risk if discharged into municipal wastewater systems. Related amine hydrochloride compounds have been shown to exhibit aquatic toxicity, meaning they can cause long-term adverse effects in the environment[1].
Because of these properties, drain disposal is strictly prohibited [2]. The table below summarizes the causality between the compound's physical data and the required operational response.
Table 1: Physicochemical and Hazard Summary
| Property | Value / Characteristic | Operational Implication (Causality) |
| Chemical Nature | Amine hydrochloride salt | Highly soluble in water; requires dedicated, segregated aqueous waste streams[3]. |
| Physical State | Solid (Powder) | High risk of aerosolization; all open handling must occur in a chemical fume hood[1]. |
| Primary Hazards | Skin/Eye Irritant (GHS H315, H319) | Mandates strict PPE (nitrile gloves, safety goggles, lab coat) to prevent contact dermatitis[1]. |
| Environmental Risk | Potential Aquatic Toxicity | Zero drain disposal policy. Must be collected for professional high-temperature incineration[3]. |
| Incompatibilities | Strong oxidizing agents | Segregate waste strictly away from peroxides, nitrates, and halogens to prevent reactive thermal events[3]. |
Waste Segregation and Processing Workflow
A self-validating safety system relies on eliminating ambiguity at the point of waste generation. If researchers have to guess where waste goes, the system has failed. The following workflow maps the exact logistical pathways for solid waste, liquid solutions, and empty containers, ensuring that every byproduct is accounted for and properly routed to the Satellite Accumulation Area (SAA).
Workflow for the segregation, collection, and disposal of amine hydrochloride waste.
Step-by-Step Operational Disposal Protocols
Protocol A: Solid Waste and Contaminated Consumables
Because 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride is a fine powder, weighing spatulas, weigh boats, and Kimwipes easily become contaminated.
-
Collection: Place all solid chemical waste and grossly contaminated consumables into a chemically resistant, sealable container (e.g., a high-density polyethylene [HDPE] bucket with a screw-on cap)[2].
-
Labeling: Immediately affix a completed "Hazardous Waste" tag. The label must explicitly state the full chemical name ("2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride"), the estimated mass, and the date of first accumulation[2].
-
Storage: Transfer the sealed, labeled container to the laboratory's designated Satellite Accumulation Area (SAA)[3].
Protocol B: Liquid Waste Consolidation
Liquid waste typically arises from assay buffers, HPLC effluents, or reaction workups. Never evaporate chemicals in a fume hood as a method of disposal , as this is a direct violation of environmental regulations[4].
-
Segregation: Determine if the solvent matrix is primarily aqueous or organic. Do not mix this amine hydrochloride with strong oxidizing waste streams or incompatible acids[3].
-
Transfer: Using a dedicated funnel, pour the liquid waste into the properly labeled liquid waste carboy. Ensure the carboy is kept tightly closed unless actively adding waste[3].
-
Documentation: Update the waste log attached to the carboy with the chemical name and its approximate concentration to ensure accurate profiling for the EHS pickup[1].
Protocol C: Empty Container Decontamination (Triple Rinse)
Empty chemical bottles still harbor residual dust. If sent directly to a municipal landfill, this residue can leach into groundwater—a risk simulated by the EPA's Toxicity Characteristic Leaching Procedure (TCLP)[5].
-
First Rinse: In a fume hood, add a compatible solvent (e.g., water or ethanol) equal to approximately 5% of the container's total volume[4]. Cap the bottle and agitate vigorously to dissolve residual powder.
-
Rinsate Collection: Pour the resulting rinsate into the designated hazardous liquid waste carboy[2]. Do not pour the rinsate down the drain [2].
-
Repeat: Perform this rinse-and-collect process two additional times to ensure complete decontamination[4].
-
Drying and Defacing: Allow the container to air-dry completely in the fume hood. Once dry, completely deface or remove the original manufacturer's label to prevent future misidentification[4].
-
Final Disposal: The decontaminated, defaced container may now be safely disposed of in the regular laboratory glass waste or municipal trash, in accordance with institutional policies[1].
Regulatory Compliance and SAA Management
Maintaining a compliant Satellite Accumulation Area (SAA) is the final, critical step in the self-validating safety loop. Under federal and institutional Environmental Health and Safety (EHS) guidelines:
-
Volume and Time Limits: Waste containers must be removed from the SAA within three days of becoming completely full[3]. Closed, properly labeled containers that are partially filled may remain in an SAA for up to one year[3].
-
Secondary Containment: Store all liquid waste carboys in secondary containment bins to capture potential leaks or spills before they reach the laboratory floor.
-
Professional Disposal: Never attempt to neutralize or dispose of this compound down the sanitary sewer[4]. Always coordinate with your institution's EHS department or a certified hazardous waste contractor to arrange for pickup and professional disposal[2].
References
-
University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures." Available at: [Link]
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Available at: [Link]
-
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." Available at:[Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
